(1R,2S)-Fmoc-Achc
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMNDTGOODAUNI-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361179 | |
| Record name | (1R,2S)-Fmoc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-06-3, 194471-85-7 | |
| Record name | (1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194471-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-Fmoc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2S)-Fmoc-Achc: A Non-Proteinogenic Amino Acid for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] Among the vast arsenal of available NPAAs, (1R,2S)-Fmoc-Achc, the N-fluorenylmethyloxycarbonyl protected form of (1R,2S)-2-aminocyclohexanecarboxylic acid, stands out as a valuable building block for introducing conformational constraints and enhancing the pharmacological properties of synthetic peptides.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights for its effective utilization in peptide research and drug design.
Chemical Properties and Structure
This compound is a derivative of a cyclic β-amino acid, characterized by a cyclohexane ring that restricts the conformational freedom of the peptide backbone. The "cis" stereochemistry of the amino and carboxyl groups on the cyclohexane ring, denoted by the (1R,2S) configuration, pre-organizes the local peptide structure in a distinct manner compared to its "trans" counterpart.[4] The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8]
| Property | Value |
| Chemical Name | (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid |
| Synonyms | (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid, Fmoc-cis-Achc-OH |
| CAS Number | 312965-06-3[9] |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C |
Synthesis of this compound
The synthesis of this compound involves two key stages: the enantioselective synthesis of the core amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.
Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
Several enantioselective routes to cis-2-aminocyclohexanecarboxylic acid have been reported. One common approach involves the asymmetric reduction of a suitable precursor, followed by functional group manipulations. For instance, an asymmetric hydrogenation of an enamine precursor or a chiral auxiliary-mediated reaction can be employed to establish the desired stereochemistry.
A representative synthetic workflow for obtaining the precursor amino acid is depicted below.
Caption: Synthetic overview for (1R,2S)-2-aminocyclohexanecarboxylic acid.
Fmoc Protection
Once the chiral amino acid is obtained, the amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with a Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.
Experimental Protocol: Fmoc Protection of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
-
Dissolve (1R,2S)-2-aminocyclohexanecarboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium carbonate or triethylamine, to deprotonate the amino group.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Caption: Fmoc protection of the precursor amino acid.
Spectroscopic Characterization
The structure and purity of this compound are confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the CH-O-CO group of the Fmoc moiety (~4.2-4.5 ppm), and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexyl protons provide information about their stereochemistry.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the cyclohexane ring.[10][11][12][13][14][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching of the fluorenyl group.[16][17][18][19]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound, confirming its identity.[20][21][22]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based SPPS for the synthesis of modified peptides.[6][7][8] Its incorporation introduces a rigid constraint into the peptide backbone, which can be exploited to modulate the peptide's conformation, stability, and biological activity.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
-
Resin Swelling: Swell the desired solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[23]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin by treating with a 20% solution of piperidine in DMF.[23]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling: a. Pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF.[24] b. Add the activated amino acid solution to the resin. c. Add a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction. d. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours, but may require longer for hindered amino acids like Achc). Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
Caption: Workflow for incorporating this compound in SPPS.
Structural and Biological Implications
The incorporation of (1R,2S)-Achc has profound effects on the secondary structure of peptides. Due to the cis-relationship of the substituents on the cyclohexane ring, it can induce specific turn or extended conformations.[4][5][25] This contrasts with the trans-isomer, which is known to promote helical structures.[26] The conformational constraint imposed by (1R,2S)-Achc can lead to:
-
Enhanced Proteolytic Stability: The rigid structure can sterically hinder the access of proteases, thereby increasing the peptide's half-life in biological systems.[1]
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.
-
Modulation of Bioactivity: The specific three-dimensional arrangement of pharmacophoric groups induced by (1R,2S)-Achc can lead to novel or improved biological activities.[27][28]
For example, the introduction of (1R,2S)-Achc into cyclic peptides has been shown to influence their conformational properties and potential as mimetics of protein secondary structures.[5][25]
Conclusion
This compound is a versatile and powerful tool for peptide chemists and drug developers. Its unique stereochemistry and rigid cyclic structure offer a means to precisely control the conformation of synthetic peptides, leading to enhanced stability, improved biological activity, and novel therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and incorporation into peptides is crucial for harnessing its full potential in the design of next-generation peptide-based drugs.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. scbt.com [scbt.com]
- 10. wiley-vch.de [wiley-vch.de]
- 11. bachem.com [bachem.com]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. FTIR Spectroscopy Demonstrates Biochemical Differences in Mammalian Cell Cultures at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,2,3, MHC: a review of mass-spectrometry-based immunopeptidomics methods for relative and absolute quantification of pMHCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.uci.edu [chem.uci.edu]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. researchgate.net [researchgate.net]
- 26. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. explorationpub.com [explorationpub.com]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (1R,2S)-Fmoc-Achc: A Key Building Block for Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and drug discovery, the incorporation of non-natural amino acids is a pivotal strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, conformationally constrained amino acids play a crucial role in enhancing metabolic stability, receptor affinity, and selectivity. This guide provides a comprehensive technical overview of (1R,2S)-Fmoc-Achc, a protected cyclic β-amino acid derivative that has garnered significant attention for its ability to impart unique structural features into peptides. We will delve into its fundamental properties, synthesis, application in solid-phase peptide synthesis (SPPS), and the analytical techniques for characterizing peptides containing this moiety.
Core Properties of this compound
This compound, systematically named (1R,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid, is a synthetic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, making it highly suitable for Fmoc-based solid-phase peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 312965-06-3 | N/A |
| Molecular Formula | C22H23NO4 | N/A |
| Molecular Weight | 365.42 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C | N/A |
The Rationale for Incorporating Cyclic Amino Acids in Peptide Scaffolds
The incorporation of cyclic amino acids like (1R,2S)-Achc into peptide sequences is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The cyclic nature of the cyclohexane ring imposes significant conformational constraints on the peptide backbone. This rigidity offers several advantages:
-
Enhanced Proteolytic Resistance: The constrained conformation can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Increased Receptor Affinity and Selectivity: By reducing the conformational flexibility, the peptide is pre-organized into a bioactive conformation, which can lead to a higher binding affinity for its target receptor. This can also enhance selectivity for a specific receptor subtype.
-
Improved Membrane Permeability: In some cases, the introduction of cyclic residues can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
-
Induction of Specific Secondary Structures: The defined stereochemistry of (1R,2S)-Achc can be used to induce specific turns or helical structures within the peptide, which can be crucial for biological activity.[1]
Synthesis and Preparation
The synthesis of this compound involves two key stages: the synthesis of the unprotected amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.
Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
The synthesis of the cis-isomer of 2-aminocyclohexanecarboxylic acid can be achieved through various stereoselective routes. One common approach involves the reduction of an appropriate precursor, followed by resolution of the enantiomers. For instance, the reduction of p-aminobenzoic acid followed by separation of the cis and trans isomers and subsequent resolution can yield the desired (1R,2S) enantiomer.[2]
Fmoc Protection of the Amino Group
The protection of the amino group of (1R,2S)-2-aminocyclohexanecarboxylic acid is typically achieved by reacting it with an Fmoc-donating reagent under basic conditions. A widely used and efficient method is the Schotten-Baumann reaction.
-
Dissolution: Dissolve (1R,2S)-2-aminocyclohexanecarboxylic acid in a suitable aqueous solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.
-
Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent like 1,4-dioxane to the reaction mixture at a controlled temperature, typically 0-5°C.[3]
-
Reaction: Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[4]
Caption: Workflow for the Fmoc protection of (1R,2S)-Achc.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based SPPS. The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The SPPS Cycle
The incorporation of this compound follows the standard SPPS cycle:
-
Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes a free N-terminal amine.[5]
-
Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: The carboxylic acid of this compound is activated using a coupling reagent and then reacted with the free amine on the resin.
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
The coupling of sterically hindered amino acids like this compound can sometimes be challenging. To ensure efficient coupling and prevent side reactions, careful selection of coupling reagents and conditions is crucial.
-
Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are commonly used. More potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for hindered couplings.
-
Reaction Time and Temperature: Extended coupling times or double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.
-
Monitoring: The completeness of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the peptide. For peptides synthesized on Wang or Rink amide resins, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[6]
-
Final Fmoc Deprotection: The Fmoc group from the N-terminal amino acid is removed.
-
Resin Washing and Drying: The peptide-resin is thoroughly washed with a solvent like dichloromethane (DCM) and dried under vacuum.
-
Cleavage: The dried resin is treated with the cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.[7]
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Peptides Containing (1R,2S)-Achc
The successful synthesis and purity of peptides incorporating (1R,2S)-Achc must be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide.[8]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the peptide and for its purification. The retention time of the peptide will be influenced by the presence of the lipophilic Achc residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for confirming the sequence and determining the three-dimensional structure of the peptide in solution. The constrained nature of the Achc residue will give rise to characteristic NOE signals that can be used to define the local conformation.[1]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure of the peptide in solution and to assess the conformational impact of incorporating the Achc residue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptides with enhanced biological properties, making it a key tool for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and application in SPPS, coupled with robust analytical characterization, is essential for the successful design and creation of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (1R,2S)-Fmoc-Achc in Common Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of (1R,2S)-N-(9-fluorenylmethoxycarbonyl)-2-aminocyclohexanecarboxylic acid ((1R,2S)-Fmoc-Achc), a non-proteinogenic amino acid increasingly utilized in peptidomimetic and drug discovery programs. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from data on structurally analogous compounds, and presents a comprehensive framework for researchers to understand and experimentally determine its solubility. A detailed, field-proven experimental protocol for solubility determination is provided to empower scientists in optimizing its use in peptide synthesis and other applications.
Introduction: The Role and Physicochemical Profile of this compound
This compound is a synthetic amino acid derivative that incorporates a constrained cyclohexyl ring into the peptide backbone. This structural feature is of significant interest to medicinal chemists and peptide scientists as it can impart unique conformational properties, enhance metabolic stability, and modulate the biological activity of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a mild, base-labile deprotection strategy that is orthogonal to many acid-labile side-chain protecting groups.[1]
The solubility of Fmoc-protected amino acids is a critical parameter for their successful application, particularly in automated SPPS where precipitation can lead to clogged lines, incomplete coupling reactions, and the generation of deletion sequences. The molecular structure of this compound, with its large, hydrophobic Fmoc group and a nonpolar cyclohexyl side chain, dictates its solubility behavior, favoring dissolution in organic solvents over aqueous media.
Key Physicochemical Properties:
-
Appearance: Typically a white to off-white solid.[3]
Principles Governing the Solubility of this compound
The solubility of this compound in a given organic solvent is a function of the interplay between solute-solvent and solute-solute interactions. The "like dissolves like" principle is a fundamental starting point for predicting solubility.
-
The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl group is highly nonpolar and dominates the solubility profile, conferring good solubility in many organic solvents.[9]
-
The Cyclohexyl Side Chain: The cyclohexane ring is a bulky, nonpolar aliphatic moiety. This further enhances the hydrophobic character of the molecule, suggesting a preference for less polar organic solvents compared to Fmoc-amino acids with polar side chains.
-
The Carboxylic Acid and Carbamate Groups: These polar functionalities provide sites for hydrogen bonding. Solvents capable of acting as hydrogen bond acceptors (e.g., DMF, NMP, DMSO) are expected to be effective at solvating these groups.
Based on these principles, a qualitative assessment of solubility in common organic solvents can be made.
Solubility Profile of this compound in Common Organic Solvents
| Solvent | Abbreviation | Type | Expected Solubility | Rationale & Field Insights |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; its polarity and hydrogen bond accepting capability effectively solvate the polar groups, while accommodating the large hydrophobic moieties.[9][10] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | A common alternative to DMF with similar solvating properties. Some Fmoc-amino acids exhibit greater stability in NMP over extended periods compared to DMF.[1] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | A very strong polar aprotic solvent, often used to dissolve particularly difficult-to-solubilize compounds.[14] |
| Dichloromethane | DCM | Chlorinated | Limited to Moderate | Less polar than DMF or NMP, and generally not as effective at dissolving zwitterionic or highly polar characteristics of the free carboxylic acid.[1] |
| Tetrahydrofuran | THF | Polar Aprotic (Ether) | Limited to Moderate | Its solvating power for many Fmoc-amino acids is lower than that of DMF or NMP.[9] |
| Acetonitrile | ACN | Polar Aprotic | Low to Limited | The solubility of Fmoc-amino acids in acetonitrile is often significantly lower than in DMF or alcohols.[12] |
| Alcohols (Methanol, Ethanol) | MeOH, EtOH | Polar Protic | Moderate | The hydroxyl group can interact with the polar parts of the molecule, but the overall solvating power for large Fmoc-amino acids can be moderate.[12] |
| Acetone | - | Polar Aprotic | Moderate | For some Fmoc-amino acids, acetone has shown good solvating power.[12] |
| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic surface area of the Fmoc group and the cyclohexyl ring leads to very poor solubility in water.[5][6][7][8] |
Note: Solubility can be influenced by factors such as temperature, the presence of impurities (especially water in hygroscopic solvents like DMSO), and the crystalline form of the solid material.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data for process optimization, methods development, or formulation, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9] This protocol provides a self-validating system for generating reliable and reproducible data.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvent of interest
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions that bracket the expected solubility range. These will be used to generate a calibration curve.
-
-
Sample Preparation for Equilibration:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately add a known volume or weight of the selected solvent to the vial.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker within a temperature-controlled environment set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Analyze the standard solutions and the prepared sample solutions by HPLC, monitoring at a wavelength where the Fmoc group has strong absorbance (typically around 265 or 301 nm).
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Recommendations
The solubility of this compound is a critical parameter that directly impacts its utility in research and development, particularly in the field of peptide synthesis. While specific quantitative data is sparse, an understanding of its physicochemical properties allows for a rational prediction of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents such as DMF, NMP, and DMSO, which are standard in SPPS. For applications requiring precise concentration control or operating near saturation limits, the detailed shake-flask protocol provided in this guide offers a robust method for empirical solubility determination. By combining theoretical principles with rigorous experimental validation, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | C22H23NO4 | CID 1228190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 312965-07-4: (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbo… [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID CAS#: 162648-54-6 [m.chemicalbook.com]
- 7. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]
- 8. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID CAS#: 162648-54-6 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Solubility of Fmocâlâvaline in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Purity Analysis of (1R,2S)-Fmoc-Achc by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-Depth Technical Guide
Abstract
(1R,2S)-N-(9-Fluorenylmethoxycarbonyl)-2-aminocyclohexanecarboxylic acid, or (1R,2S)-Fmoc-Achc, is a non-proteinogenic amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its rigid cyclohexyl backbone imparts unique conformational constraints on peptides, making it a valuable component in the design of peptidomimetics with enhanced stability and biological activity. The chemical and stereochemical purity of Fmoc-Achc is paramount, as even minute impurities can lead to the generation of deletion sequences, diastereomeric peptides, or truncated products, significantly complicating downstream purification and compromising the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound using both HPLC and NMR spectroscopy, designed for researchers, quality control analysts, and drug development professionals.
The Imperative of Purity in Peptide Synthesis
In Fmoc-based SPPS, the synthesis proceeds in a stepwise manner, with each amino acid addition representing a separate reaction cycle.[2][3] The final purity of the target peptide is a product of the efficiency of each coupling and deprotection step. The purity of the building blocks, such as this compound, is a foundational element of this process.
Common impurities in Fmoc-protected amino acids and their consequences include:
-
Enantiomeric Impurities (e.g., (1S,2R)-Fmoc-Achc): The presence of the incorrect enantiomer leads to the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can alter biological activity.[4]
-
Process-Related Impurities: These can include unreacted starting materials, by-products from the Fmoc protection step (such as dipeptides), or β-alanyl species arising from the rearrangement of the Fmoc-introducing reagent.[4] These impurities can cause insertions or modifications in the peptide sequence.[1]
-
Residual Solvents and Reagents: Solvents like ethyl acetate can hydrolyze over time to form acetic acid, which can act as a chain terminator during SPPS, leading to truncated peptide sequences.
Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a critical risk mitigation strategy in peptide drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for quantifying the purity of Fmoc-amino acids. A comprehensive analysis requires two distinct methods: a reversed-phase (RP-HPLC) method to assess chemical purity and a chiral HPLC method to determine enantiomeric excess.
Logical Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow for a complete HPLC-based purity analysis of this compound.
Caption: HPLC workflow for comprehensive purity analysis.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
The principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is the workhorse for small molecules like Fmoc-amino acids, providing excellent resolving power for process-related impurities.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is employed. The gradient starts with a higher water concentration to retain the polar impurities and the main analyte, then gradually increases the ACN concentration to elute more hydrophobic impurities.
-
Additive (TFA): Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to both mobile phase components. It acts as an ion-pairing agent, protonating the carboxylic acid of Fmoc-Achc and any basic impurities, which sharpens peaks and ensures reproducible retention times.
-
Detection: The fluorenyl group of the Fmoc moiety has a strong UV absorbance. Detection at 265 nm provides high sensitivity for the parent compound and any Fmoc-containing impurities.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) ACN containing 0.1% (v/v) TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the column with the starting gradient conditions for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run the gradient program outlined in Table 1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the this compound by the total area of all peaks and multiplying by 100.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Table 1: Example Gradient Program for RP-HPLC Analysis. |
Enantiomeric Purity by Chiral HPLC
Chiral HPLC is essential to quantify the undesired (1S,2R) enantiomer. This technique uses a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5]
Rationale for Method Parameters:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of Fmoc-amino acid derivatives.[6][7][8] A column like Chiralcel® OD-H or a similar cellulose tris(3,5-dimethylphenylcarbamate) phase is a robust starting point.
-
Mobile Phase: Chiral separations are often achieved under normal-phase conditions (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile).[6] The exact mobile phase must be optimized to achieve baseline separation. The use of additives like TFA or diethylamine (DEA) can significantly influence selectivity.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm, or equivalent.
-
Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v). Note: This ratio must be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
-
Sample Preparation:
-
Prepare a racemic standard of Fmoc-Achc (~0.5 mg/mL) to confirm the identity and elution order of the two enantiomers.
-
Prepare the this compound sample at the same concentration.
-
-
HPLC Analysis:
-
Equilibrate the column for at least 30 minutes.
-
Inject the racemic standard to determine the retention times for the (1R,2S) and (1S,2R) enantiomers.
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying impurities that may be invisible to HPLC or co-elute with the main peak. It provides atom-level information about the molecular framework.[9][10]
NMR Analysis Logic
The core logic of using NMR for purity analysis involves confirming the presence of all expected signals for the target molecule and searching for unexpected signals that indicate impurities.
Caption: Logical workflow for NMR-based analysis.
¹H and ¹³C NMR Analysis
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice if the compound is soluble. If not, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and will reveal exchangeable protons (e.g., -NH and -COOH).
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to set the chemical shift reference to 0.00 ppm.
-
¹H NMR: This is the primary NMR experiment. It quickly confirms the presence of the Fmoc group (aromatic region) and the cyclohexyl ring (aliphatic region). The integration of the signals should correspond to the number of protons in the structure. It is also highly sensitive for detecting residual protonated solvents (e.g., ethyl acetate, hexane).
-
¹³C NMR: This experiment confirms the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is crucial for full structural elucidation, as each unique carbon atom gives a distinct signal. The presence of the carbonyl carbon (~175-180 ppm) is a key diagnostic peak.[9]
Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024-2048 scans).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Assign the peaks based on their chemical shift, multiplicity, and integration (for ¹H) as detailed in Table 2.
-
Compare the spectrum to a reference standard if available.
-
Scrutinize the baseline for small peaks that may indicate impurities. Compare their chemical shifts to known values for common solvents and reagents.
-
| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key Features |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 144 | Multiple signals in the aromatic region, characteristic pattern for fluorenyl. |
| Fmoc CH, CH₂ | 4.2 - 4.5 | 47 (CH), 67 (CH₂) | A triplet (CH) and a doublet (CH₂) for the fluorenylmethyloxy group. |
| Amine NH | 5.0 - 6.0 (broad) | N/A | Often a broad doublet, exchangeable with D₂O. Visible in DMSO-d₆. |
| Cyclohexyl CH-N | ~3.5 - 4.0 | ~50 - 55 | Methine proton adjacent to the nitrogen. |
| Cyclohexyl CH-COOH | ~2.5 - 3.0 | ~40 - 45 | Methine proton adjacent to the carboxyl group. |
| Cyclohexyl CH₂ | 1.2 - 2.2 | 24 - 35 | Multiple overlapping signals for the remaining cyclohexyl methylene protons. |
| Carboxyl COOH | 10 - 12 (very broad) | ~175 - 180 | Highly deshielded proton, often not observed unless in DMSO-d₆. |
| Table 2: Expected NMR Chemical Shift Ranges for this compound. Note: Exact values are dependent on solvent and concentration. |
Conclusion: A Triad of Analytical Trust
The purity of this compound is not a single value but a composite profile established through orthogonal analytical techniques. This guide outlines a robust, three-pronged approach:
-
RP-HPLC for the accurate quantification of chemical purity and process-related impurities.
-
Chiral HPLC for the precise determination of enantiomeric excess, a critical quality attribute.
-
NMR Spectroscopy (¹H and ¹³C) for unambiguous structural confirmation and the detection of impurities that may be chromatographically silent.
By integrating these methods, researchers and drug developers can establish a high-confidence purity profile for this compound, ensuring the integrity of their peptide synthesis campaigns and the quality of the final product. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose in a regulated environment.[11][12][13]
References
- 1. ajpamc.com [ajpamc.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
An In-depth Technical Guide to Cyclic β-Amino Acids in Peptide Design
Abstract
The strategic incorporation of conformationally constrained residues into peptides is a cornerstone of modern medicinal chemistry and drug design. Among these, cyclic β-amino acids have emerged as exceptionally powerful tools for sculpting peptide architecture, enhancing proteolytic stability, and fine-tuning biological activity.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of cyclic β-amino acids in peptide design. We will delve into the synthetic methodologies for accessing these unique building blocks, explore their profound impact on peptide secondary structure, and showcase their successful application in the development of novel therapeutics, including antimicrobial agents, enzyme inhibitors, and G protein-coupled receptor (GPCR) ligands. This guide is intended to serve as both a foundational introduction and a practical reference for the rational design and implementation of cyclic β-amino acid-containing peptides.
Introduction: The Rationale for Conformational Constraint with Cyclic β-Amino Acids
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by inherent limitations, namely their conformational flexibility and susceptibility to enzymatic degradation.[1][3] Conformational flexibility, while crucial for binding to some biological targets, can also lead to off-target effects and reduced affinity as the peptide must adopt a specific "bioactive" conformation from a vast ensemble of possibilities. Proteolytic instability, mediated by proteases that readily recognize and cleave the peptide bonds of natural L-α-amino acids, results in short in vivo half-lives.
To overcome these hurdles, medicinal chemists employ a variety of strategies to create "peptidomimetics," molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[4][5] The incorporation of non-canonical amino acids is a central theme in peptidomimetic design.[3] Cyclic β-amino acids are a particularly compelling class of non-canonical amino acids that introduce significant conformational constraints.[6][7] Unlike their α-amino acid counterparts, the amino group in β-amino acids is attached to the β-carbon, two atoms away from the carboxylate group.[8] When the Cα-Cβ bond is part of a ring structure, the resulting cyclic β-amino acid imposes rigid constraints on the peptide backbone's dihedral angles (φ and ψ), thereby pre-organizing the peptide into a well-defined secondary structure.[6][9]
The benefits of incorporating cyclic β-amino acids are multifaceted:
-
Enhanced Proteolytic Stability: The unnatural β-amino acid backbone is a poor substrate for most proteases, leading to a significant increase in the peptide's resistance to degradation.[1][2]
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a conformation that closely resembles the bioactive state, the entropic penalty of binding is reduced, often leading to higher affinity.[7] Furthermore, the rigid structure can enhance selectivity for a specific receptor subtype.
-
Improved Pharmacokinetic Properties: Increased stability and potentially altered physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Induction of Novel Secondary Structures: β-peptides, including those with cyclic residues, can fold into unique and stable secondary structures such as helices (e.g., 12-helix, 14-helix), turns, and sheets, expanding the structural diversity available for drug design.[2][8][10]
This guide will explore the practical aspects of utilizing these powerful building blocks to their full potential.
Synthesis of Cyclic β-Amino Acids
The enantioselective synthesis of cyclic β-amino acids is a critical first step in their application. A variety of synthetic strategies have been developed to access these chiral building blocks with high purity.[11]
Key Synthetic Approaches
Several robust methods have been established for the synthesis of cyclic β-amino acids, often involving cycloaddition reactions, rearrangements, or desymmetrization of meso-compounds.
-
1,3-Dipolar Cycloaddition: This method can be highly effective for constructing five-membered rings. For instance, a chelation-controlled 1,3-dipolar cycloaddition reaction using a chiral auxiliary can produce isoxazolidines with high diastereomeric excess, which can then be transformed into the desired cyclic β-amino acid derivatives.[12]
-
Lossen Rearrangement: A cascade reaction involving an enantioselective desymmetrization and a Lossen rearrangement of N-sulfoxy meso-succinimides, catalyzed by bifunctional thiourea-based organocatalysts, can yield cyclic β-amino acid derivatives with good yields and high enantioselectivity.[13]
-
From Natural Products: Chiral pool synthesis starting from readily available natural products like (-)-shikimic acid can be a powerful strategy for producing highly functionalized cyclohexane β-amino acids.[2][14]
The choice of synthetic route depends on the desired ring size, stereochemistry, and substitution pattern of the target cyclic β-amino acid.
General Considerations for Synthesis
Regardless of the specific route, several key considerations apply:
-
Stereocontrol: Achieving high enantiomeric and diastereomeric purity is paramount, as the stereochemistry of the cyclic β-amino acid will dictate the conformation of the final peptide.
-
Protecting Group Strategy: Orthogonal protecting groups are necessary to allow for the selective deprotection of the amino and carboxyl groups during solid-phase peptide synthesis.
-
Scalability: The chosen synthetic route should be amenable to producing the required quantities of the amino acid for peptide synthesis campaigns.
Conformational Analysis of Peptides Containing Cyclic β-Amino Acids
The defining feature of cyclic β-amino acids is their ability to induce well-defined and predictable secondary structures in peptides.[9][10] This structural control is a direct result of the constrained torsional angles imposed by the cyclic moiety. Homooligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) are known to form a 12-helix, while homooligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) robustly fold into a 14-helix.[2]
Characterization of Secondary Structure
A combination of spectroscopic and computational techniques is employed to elucidate the secondary structures of peptides containing cyclic β-amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is a powerful tool for determining peptide structure in solution. Key parameters include Nuclear Overhauser Effect (NOE) distances, which provide information about through-space proton-proton proximities, and chemical shift analysis, which can be indicative of specific secondary structures.[15][16]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can distinguish between helical, sheet, and random coil conformations.[8]
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[17][18][19][20]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space available to a peptide and to predict its most stable structures, providing insights that complement experimental data.[10]
Data Presentation: Conformational Preferences of Common Cyclic β-Amino Acids
| Cyclic β-Amino Acid | Ring Size | Common Abbreviation | Induced Secondary Structure (in Homooligomers) |
| trans-2-Aminocyclopentanecarboxylic Acid | 5-membered | ACPC | 12-Helix |
| trans-2-Aminocyclohexanecarboxylic Acid | 6-membered | ACHC | 14-Helix |
| trans-4-Aminopyrrolidine-3-carboxylic Acid | 5-membered | APC | Can induce turns and helices |
| Bicyclic β-Amino Acids | Varies | Varies | Highly constrained, often used to mimic turns |
Applications in Peptide Design and Drug Discovery
The unique properties of cyclic β-amino acids have led to their successful application in a wide range of therapeutic areas.[1]
Antimicrobial Peptides (AMPs)
Antimicrobial resistance is a growing global health crisis, and novel antibiotics are urgently needed.[21] AMPs are a promising class of therapeutics that often act by disrupting bacterial cell membranes.[22] The incorporation of cyclic β-amino acids can enhance the antimicrobial activity and stability of these peptides. For example, cyclic pseudopeptides composed of α-amino and aza-β³-amino acids have been designed to be cationic and amphiphilic, key features for antimicrobial activity, while also benefiting from the enhanced in vivo half-life conferred by the β-amino acid backbone.[23] The rigid conformation helps to present the hydrophobic and cationic residues in an optimal spatial arrangement for membrane interaction.[1]
Enzyme Inhibitors
The design of potent and selective enzyme inhibitors is a central goal of drug discovery. Peptides that mimic the substrate or transition state of an enzyme can be effective inhibitors. By using cyclic β-amino acids to lock a peptide into a specific conformation, it is possible to design inhibitors that bind with high affinity to the enzyme's active site. For instance, bicyclic γ-amino acids have been investigated as inhibitors of γ-aminobutyrate aminotransferase (GABA-AT), a target for treating neurological disorders.[24][25] Similarly, novel bicyclic carboxy amides have been developed as inhibitors of branched-chain α-keto acid dehydrogenase kinase (BDK), a target for cardiometabolic diseases.[26]
G Protein-Coupled Receptor (GPCR) Ligands
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[27] Peptide hormones and neurotransmitters are the natural ligands for many GPCRs. Constraining the conformation of peptide ligands using cyclic amino acids is a proven strategy to increase potency and selectivity for GPCRs.[7] For example, constraining the C-terminal amino acids of bradykinin mimics with a dipeptide motif containing a cyclic amino acid resulted in excellent affinity and potency for the B2 receptor.[7] The development of AI models like RareFoldGPCR, which can design peptide agonists for GPCRs incorporating non-canonical amino acids, highlights the growing importance of this approach.[28]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide
The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield.[29][30] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[29] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach in modern SPPS.[29][31]
Workflow for SPPS of a Peptide Containing a Cyclic β-Amino Acid
The following is a generalized protocol for the manual synthesis of a peptide incorporating a cyclic β-amino acid using Fmoc/tBu chemistry.
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected α-amino acids and the desired Fmoc-protected cyclic β-amino acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[31]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (relative to resin loading) and 3-5 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. Coupling times for sterically hindered cyclic β-amino acids may need to be extended or double coupling may be required.
-
Self-Validation Check: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Final Washing: Wash the resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA/TIS/Water) to the dried resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
-
Conclusion and Future Outlook
Cyclic β-amino acids are invaluable tools in the arsenal of the peptide chemist. Their ability to enforce conformational rigidity and enhance proteolytic stability directly addresses the primary limitations of native peptides as therapeutic agents.[1][2] The continued development of novel synthetic routes to access a wider variety of these constrained building blocks will further expand their utility. As our understanding of the relationship between peptide conformation and biological activity deepens, the rational design of peptides incorporating cyclic β-amino acids will undoubtedly lead to the discovery of next-generation therapeutics with superior potency, selectivity, and drug-like properties. The integration of computational design and high-throughput synthesis and screening will accelerate the exploration of the vast chemical space offered by these unique peptidomimetic scaffolds, promising exciting breakthroughs in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 9. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Searching the conformational space of cyclic beta-amino acid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 19. X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 20. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencedaily.com [sciencedaily.com]
- 22. Natural and Man-Made Cyclic Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. air.unimi.it [air.unimi.it]
- 26. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural and functional role of small group-conserved amino acids present on helix-H7 in the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 30. peptide.com [peptide.com]
- 31. biovera.com.au [biovera.com.au]
A Technical Guide to (1R,2S)-Fmoc-Achc: A Conformationally Constrained Building Block for Helical Peptide Design
Abstract
The stabilization of specific secondary structures, particularly helices, is a cornerstone of modern peptide-based drug discovery. Helical motifs are frequently involved in mediating critical protein-protein interactions (PPIs), making them attractive targets for therapeutic intervention. However, short, linear peptides are often conformationally flexible in solution, leading to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-canonical amino acids is a proven strategy to overcome these limitations. This technical guide provides an in-depth exploration of (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid (Fmoc-cis-Achc), a cyclic β-amino acid, and its nuanced role in inducing and stabilizing helical structures in peptides. We will examine its intrinsic conformational preferences, the mechanism of helix induction, detailed protocols for its incorporation via solid-phase synthesis, and methods for structural verification, providing researchers and drug developers with the foundational knowledge to leverage this powerful tool.
Introduction: The Challenge of Peptide Helicity
Peptides offer significant advantages as therapeutic agents, including high specificity and potency with lower off-target toxicity compared to small molecules.[1] A primary challenge in their development is the inherent conformational flexibility of the peptide backbone. To elicit a biological response, a peptide must often adopt a specific three-dimensional structure to bind its target receptor. The α-helix, a common secondary structural motif, is a key recognition element in many biological processes. Stabilizing this conformation in a short peptide can dramatically enhance its binding affinity and biological activity by reducing the entropic penalty of binding.[1]
"Foldamers," or non-natural oligomers that adopt well-defined secondary structures, have emerged as a powerful solution.[2] A key strategy in creating peptide-based foldamers is the incorporation of building blocks that restrict backbone torsion angles (φ, ψ), thereby pre-organizing the peptide into a desired conformation. Cyclic β-amino acids, with their constrained ring systems, are particularly effective for this purpose.[3]
The 2-Aminocyclohexanecarboxylic Acid (Achc) Scaffold
2-Aminocyclohexanecarboxylic acid (Achc) is a cyclic β-amino acid characterized by a six-membered carbocyclic ring that severely limits conformational freedom.[4] The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring defines two key diastereomers: trans-Achc and cis-Achc.
-
trans-Achc : The amino and carboxyl groups are on opposite sides of the ring (axial/equatorial or diaxial). This isomer has been extensively studied and is a potent inducer of the 14-helix, a stable, predictable helical structure in homooligomers.[2]
-
cis-Achc : The amino and carboxyl groups are on the same side of the ring (axial/equatorial or diequatorial). The focus of this guide, the (1R,2S) enantiomer of cis-Achc, presents a more complex and context-dependent conformational profile.
(1R,2S)-Achc: Stereochemistry and Intrinsic Conformational Bias
The utility of a constrained amino acid is dictated by its intrinsic stereochemistry. In (1R,2S)-Achc, the cyclohexane ring preferentially adopts a chair conformation. This rigid structure restricts the torsion angles around the Cα–Cβ bond, directly influencing the peptide backbone.
While one might assume such a rigid turn-inducer would universally promote compact helical folds, studies have shown that the conformational outcome is highly dependent on the peptide sequence. Research on oligomers containing cis-Achc has revealed that in certain contexts, such as homooligomers or in combination with other β-amino acids, they can favor extended conformations rather than folded helical structures.[2] These extended structures are stabilized by internal six-membered ring hydrogen bonds (C=O···H–N).[2]
However, this preference for an extended local conformation becomes a powerful helix-inducing element when (1R,2S)-Achc is placed strategically within a sequence of α-amino acids.
Mechanism of Helix Induction in α/β-Peptides
The true potential of (1R,2S)-Achc is realized in hybrid α/β-peptides, where it is alternated with standard α-amino acid residues. In this arrangement, the constrained geometry of the cis-Achc residue acts as a potent nucleator for specific helical structures, most notably the 11/9-helix.[5]
The rigidity of the Achc ring forces the adjacent α-amino acid residues into a specific region of Ramachandran space, initiating a turn that propagates along the peptide chain. This results in a well-defined helical structure stabilized by a network of hydrogen bonds distinct from the classical α-helix. The ability of related cyclic β-amino acid analogs to stabilize these unnatural helices even in protic solvents highlights the robustness of this design strategy.[5]
Table 1: Properties of (1R,2S)-Fmoc-Achc-OH Building Block
| Property | Value | Source(s) |
| Synonyms | Fmoc-cis-2-aminocyclohexanecarboxylic acid, Fmoc-1,2-cis-ACHC-OH | [6][7] |
| CAS Number | 194471-85-7 | [6][7] |
| Molecular Formula | C₂₂H₂₃NO₄ | [6] |
| Molecular Weight | 365.4 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Storage | 0-8 °C | [6] |
Peptide Synthesis with this compound
Incorporating this compound into a peptide sequence is readily achieved using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). The process involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support (resin).
Experimental Protocol: Fmoc-SPPS of an Achc-Containing Peptide
This protocol outlines a standard manual synthesis on a 0.1 mmol scale.
1. Resin Selection and Swelling:
- Rationale: The choice of resin determines the C-terminal modification of the final peptide. Rink Amide resin is used to obtain a C-terminal amide, which mimics the native peptide structure and can improve stability. Wang resin is used for a C-terminal carboxylic acid.[8]
- Procedure:
- Weigh 100-150 mg of Rink Amide resin (typical loading: 0.6-1.0 mmol/g) into a fritted peptide synthesis vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
- Allow the resin to swell for at least 30 minutes with gentle agitation. After swelling, drain the DMF.[8]
2. Fmoc Deprotection:
- Rationale: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before the next amino acid can be coupled. A solution of piperidine, a secondary amine, is used for this purpose.[9]
- Procedure:
- Add 5 mL of 20% piperidine in DMF to the swollen resin.
- Agitate for 5 minutes and drain.
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
- Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling (Incorporation of this compound):
- Rationale: The incoming amino acid's carboxyl group must be activated to react with the free amine on the resin-bound peptide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes the risk of racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the reaction.[10]
- Procedure:
- In a separate vial, dissolve this compound-OH (4 equivalents, 0.4 mmol, ~146 mg) and HATU (3.9 equivalents, 0.39 mmol, ~148 mg) in 2 mL of DMF.
- Add DIPEA (8 equivalents, 0.8 mmol, ~140 µL) to the activation solution.
- Allow the activation to proceed for 2-5 minutes. The solution may change color to yellow.[10]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction for 1-2 hours at room temperature.
- Drain the vessel and wash the resin with DMF (3 x 5 mL).
- (Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[10]
4. Chain Elongation:
- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
- Rationale: Once the synthesis is complete, the peptide must be cleaved from the resin, and all acid-labile side-chain protecting groups must be removed. A strong acid cocktail, typically containing Trifluoroacetic acid (TFA), is used. "Scavengers" are included to trap the reactive carbocations generated during deprotection, preventing side reactions.
- Procedure:
- Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. A standard Reagent K cocktail is effective for most peptides: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
- Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
- Filter the resin to collect the TFA solution containing the peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Diagram: Fmoc-SPPS Workflow
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for incorporating a new amino acid.
Structural Verification and Analysis
Confirming that the incorporation of (1R,2S)-Achc has successfully induced a helical conformation is critical. A combination of spectroscopic techniques is typically employed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, sensitive method for assessing the overall secondary structure of a peptide in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. Different secondary structures produce distinct CD spectra.[11]
-
α-Helix: Characterized by two negative maxima (minima) at approximately 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive maximum around 192 nm.[12]
-
3₁₀-Helix: Shows a negative band at ~207 nm with a shoulder near 222 nm. The ratio of ellipticities ([θ]₂₂₂ / [θ]₂₀₇) is typically less than one (around 0.4), distinguishing it from the α-helix where the ratio is closer to one.[13]
-
Random Coil: Displays a strong negative band near 200 nm.[12]
Table 2: Characteristic CD Spectra Maxima for Peptide Secondary Structures
| Secondary Structure | Maximum 1 (nm) | Maximum 2 (nm) | Maximum 3 (nm) | Source(s) |
| α-Helix | +192 | -208 | -222 | [12][13] |
| 3₁₀-Helix | +195 | -207 | -222 (shoulder) | [13] |
| β-Sheet | +198 | -217 | n/a | [13] |
| Random Coil | n/a | -200 | n/a | [12] |
Experimental Protocol: CD Spectroscopy Analysis
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., phosphate buffer, or trifluoroethanol (TFE) which is a helix-promoting solvent) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from ~260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.
-
Data Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.
-
Analysis: Analyze the shape and positions of the maxima and minima to determine the predominant secondary structure, comparing the results to the reference values in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD provides a global view of the secondary structure, NMR spectroscopy offers high-resolution, atom-level insights into the peptide's conformation in solution.[14]
-
Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), helping to assign protons within an amino acid residue's spin system.[15]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid spin system, greatly aiding in residue identification.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. Specific NOE patterns are hallmarks of helical structures:
-
dNN(i, i+1): Strong NOEs between the amide protons of adjacent residues.
-
dαN(i, i+3) and dαN(i, i+4): Medium-range NOEs that are definitive proof of helical conformations.[14]
-
-
-
Chemical Shifts: The chemical shift of the α-proton (Hα) is also indicative of structure. In helical peptides, Hα chemical shifts are typically shifted upfield (to a lower ppm value) compared to their random coil values.[16]
Diagram: Analytical Workflow for Structural Verification
Applications in Drug Discovery
The ability to design and enforce helical conformations using building blocks like (1R,2S)-Achc is a transformative tool for drug discovery professionals.
-
Mimicking Protein-Protein Interaction (PPI) Interfaces: Many PPIs are mediated by one protein presenting a helical domain into a groove on its binding partner. Peptides constrained into a stable helix can act as high-affinity mimics of this domain, effectively inhibiting the interaction.[17]
-
Enhanced Proteolytic Stability: The rigid, non-natural structure of Achc can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[3]
-
Improved Pharmacokinetic Properties: By locking the peptide into a bioactive conformation, the overall polarity and shape can be fine-tuned to improve properties like cell permeability and oral bioavailability, a major hurdle in peptide drug development.[18]
Conclusion
This compound is a specialized yet powerful building block for peptide chemists and drug designers. While its conformational influence is highly context-dependent, its true strength lies in its ability to nucleate and stabilize non-native helical folds, particularly the 11/9-helix, within α/β-peptide sequences. Its rigid carbocyclic structure provides a predictable and potent means to pre-organize the peptide backbone, overcoming the inherent flexibility that often limits the therapeutic potential of short peptides. By understanding its unique stereochemical properties and employing the synthetic and analytical protocols detailed in this guide, researchers can effectively harness (1R,2S)-Achc to engineer peptides with enhanced structural stability, greater binding affinity, and improved drug-like properties, accelerating the development of next-generation peptide therapeutics.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. FMOC-1,2-CIS-ACHC-OH | 194471-85-7 [m.chemicalbook.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. commons.und.edu [commons.und.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Containing (1R,2S)-Achc: An In-Depth Technical Guide
Introduction: The Role of (1R,2S)-Achc in Modern Peptide Design
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among the plethora of synthetic building blocks, (1R,2S)-2-aminocyclohexanecarboxylic acid ((1R,2S)-Achc) has garnered significant attention. As a cyclic β-amino acid, (1R,2S)-Achc introduces a unique set of conformational constraints on the peptide backbone, influencing its secondary structure and, consequently, its biological activity.[1] This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of peptides containing this intriguing residue, tailored for researchers, scientists, and drug development professionals.
(1R,2S)-Achc is a preorganized β-amino acid, meaning its cyclic nature restricts the available conformational space, favoring extended structures in homooligomeric peptides.[2] This property can be harnessed to design peptides with specific folds and to stabilize desired secondary structures, such as turns and helices, when incorporated into mixed α/β-peptides. Understanding the precise conformational impact of (1R,2S)-Achc is paramount for the rational design of novel peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.
This in-depth guide will navigate the key experimental and computational techniques for the conformational elucidation of (1R,2S)-Achc-containing peptides, providing not only the "how" but also the critical "why" behind each methodological choice.
Part 1: Elucidating Solution Conformation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of peptide conformational analysis in solution, providing atomic-level insights into structure and dynamics.[3][4] For peptides incorporating (1R,2S)-Achc, a multi-pronged NMR approach is essential to unravel the conformational subtleties imposed by this cyclic residue.
Core NMR Experiments for Structural Analysis
A standard suite of two-dimensional (2D) NMR experiments is typically employed for the resonance assignment and structural characterization of (1R,2S)-Achc-containing peptides. These experiments provide information on through-bond and through-space correlations between protons.
-
Total Correlation Spectroscopy (TOCSY): This experiment is crucial for identifying the spin systems of individual amino acid residues by revealing all scalar-coupled protons within a residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are the primary source of distance restraints, identifying protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. This information is vital for determining the peptide's three-dimensional fold. ROESY is particularly useful for medium-sized molecules where the NOE effect might be close to zero.[5]
A typical workflow for NMR data acquisition and analysis is depicted below:
Figure 1: A generalized workflow for the conformational analysis of peptides using NMR spectroscopy.
Interpreting Key NMR Parameters for (1R,2S)-Achc Peptides
The unique structure of (1R,2S)-Achc gives rise to specific NMR signatures that require careful interpretation.
-
Chemical Shifts: The chemical shifts of the protons within the cyclohexane ring of (1R,2S)-Achc are sensitive to the ring's conformation and the overall peptide structure. Deviations from random coil values can indicate the presence of ordered structures.
-
NOE Patterns: The presence of specific NOEs between the (1R,2S)-Achc residue and adjacent amino acids provides crucial information about the local conformation. For instance, NOEs between the backbone amide protons and the cyclohexyl protons can define the orientation of the ring relative to the peptide backbone.
-
³J-Coupling Constants: Vicinal (three-bond) proton-proton coupling constants (³J) are related to the intervening dihedral angles via the Karplus equation.[6][7] For (1R,2S)-Achc, the ³J(Hα, Hβ) coupling constant can provide insights into the Cα-Cβ bond torsion angle, which is a key determinant of the residue's conformational preference. Analysis of these coupling constants can help to distinguish between different puckering states of the cyclohexane ring.
Table 1: Key NMR Observables for Conformational Analysis of (1R,2S)-Achc Peptides
| NMR Parameter | Information Gained | Significance for (1R,2S)-Achc Peptides |
| ¹H and ¹³C Chemical Shifts | Local electronic environment, secondary structure propensity. | Deviations from random coil values for both backbone and cyclohexyl resonances indicate ordered conformations. |
| NOEs/ROEs | Through-space proton-proton distances (< 5 Å). | Defines the 3D fold, orientation of the Achc ring relative to the peptide backbone, and inter-residue contacts. |
| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle φ. | Provides information on the backbone conformation of the peptide chain. |
| ³J(Hα,Hβ) Coupling Constants | Side-chain dihedral angle χ¹. | For (1R,2S)-Achc, this provides information on the Cα-Cβ torsion angle, a key conformational parameter. |
| Temperature Coefficients | Solvent accessibility of amide protons. | Helps to identify intramolecular hydrogen bonds, which are indicative of stable secondary structures. |
Step-by-Step Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve the purified peptide ( >95% purity) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 0.5-2 mM. Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
Spectrometer Setup: Tune and match the probe for the desired nuclei (¹H and ¹³C/¹⁵N if applicable). Calibrate the 90° pulse widths.
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample quality, concentration, and spectral dispersion.
-
2D TOCSY: Record a 2D TOCSY spectrum with a mixing time of 60-80 ms to establish through-bond connectivities within each amino acid residue.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 150-300 ms to identify through-space correlations.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to sequentially assign the proton resonances to their respective amino acid residues in the peptide sequence.[8]
Part 2: Probing Secondary Structure with Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of peptides in solution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Interpreting CD Spectra of Peptides Containing β-Amino Acids
While CD spectroscopy is a powerful tool, the interpretation of spectra for peptides containing β-amino acids like (1R,2S)-Achc can be more complex than for canonical α-peptides.[10][11] The characteristic CD spectra for α-helices (negative bands at ~222 and ~208 nm, positive band at ~192 nm) and β-sheets (negative band at ~218 nm, positive band at ~195 nm) may not be directly applicable.[2][12] Peptides containing β-amino acids can adopt unique helical and turn structures that give rise to distinct, and sometimes non-canonical, CD signatures.[13][14] Therefore, it is crucial to compare the experimental CD spectrum with data from well-characterized β-peptides or with theoretically calculated spectra from computational models.
Figure 2: The interpretation of CD spectra for peptides containing β-amino acids often requires comparison with known β-peptide foldamer spectra in addition to canonical secondary structures.
Step-by-Step Protocol for CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for analysis is typically in the range of 50-100 µM.[9]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the desired temperature using a Peltier temperature controller.
-
Blank Measurement: Record the spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length) over the desired wavelength range (e.g., 190-260 nm).
-
Sample Measurement: Rinse the cuvette with the peptide solution and then fill it. Record the CD spectrum of the peptide sample under the same conditions as the blank.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb, CDPro) to estimate the percentage of different secondary structure elements. Be mindful of the limitations of these programs for β-peptides and use the results as a guide rather than an absolute measure.
Part 3: Computational Modeling of (1R,2S)-Achc Peptides
Computational modeling provides a powerful in-silico approach to complement experimental data and to explore the conformational landscape of peptides containing (1R,2S)-Achc.[5][15] Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the dynamic behavior of these peptides in solution.
The Critical Role of Force Field Parameterization
A major challenge in modeling peptides with non-natural amino acids is the lack of accurate force field parameters.[15][16] Standard force fields (e.g., AMBER, CHARMM, GROMOS) are parameterized for the 20 proteinogenic amino acids. Therefore, it is essential to develop and validate parameters for (1R,2S)-Achc before conducting any meaningful simulations.
The parameterization process typically involves:
-
Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., using Density Functional Theory, DFT) are performed on a model compound of (1R,2S)-Achc (e.g., an N-acetyl, N'-methyl amide derivative) to obtain its optimized geometry, vibrational frequencies, and electrostatic potential.[17][18]
-
Parameter Derivation: The QM data is then used to derive the missing force field parameters, including bond lengths, bond angles, dihedral angles, and partial atomic charges.[19][20]
-
Validation: The newly derived parameters are validated by comparing the results of MD simulations with experimental data (e.g., NMR-derived distance and dihedral angle restraints).
Figure 3: A workflow for the parameterization of a non-natural amino acid like (1R,2S)-Achc for use in molecular dynamics simulations.
Step-by-Step Protocol for Molecular Dynamics Simulations
-
System Setup: Build the initial 3D structure of the (1R,2S)-Achc-containing peptide. This can be done using peptide building software or based on an initial model derived from NMR data.
-
Solvation: Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water).
-
Ionization: Add counter-ions to neutralize the system and to mimic physiological salt concentrations.
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the peptide.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.[21][22][23]
-
Analysis: Analyze the resulting trajectory to identify the most populated conformations, calculate structural parameters (e.g., dihedral angles, hydrogen bonds), and compare them with experimental data.
Conclusion and Future Perspectives
The conformational analysis of peptides containing (1R,2S)-Achc requires a synergistic approach that integrates high-resolution NMR spectroscopy, sensitive CD measurements, and robust computational modeling. Each technique provides a unique piece of the structural puzzle, and their combination allows for a comprehensive understanding of the conformational preferences of these modified peptides. As our ability to synthesize novel peptide architectures continues to expand, the rigorous application of these analytical techniques will be indispensable for the successful design and development of the next generation of peptide-based therapeutics.
References
- 1. worldscientific.com [worldscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. zenodo.org [zenodo.org]
- 8. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. Beta-peptide - Wikipedia [en.wikipedia.org]
- 14. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. columbia.edu [columbia.edu]
- 19. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 23. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
(1R,2S)-Fmoc-Achc in Drug Discovery: A Technical Guide to Harnessing Conformational Constraint for Therapeutic Advantage
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with high affinity, selectivity, and metabolic stability is paramount. Peptide-based therapeutics offer immense potential but are often hindered by conformational flexibility and susceptibility to proteolysis. The strategic incorporation of non-proteinogenic amino acids represents a powerful approach to overcome these limitations. This technical guide provides an in-depth exploration of (1R,2S)-Fmoc-Achc (Fmoc-(1R,2S)-2-aminocyclohexanecarboxylic acid), a conformationally constrained β-amino acid, and its pivotal role in the design of next-generation peptidomimetics. We will dissect the stereochemical rationale behind its application, detail its utility in mimicking critical secondary structures, and provide actionable protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural rigidity for enhanced therapeutic outcomes.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
Linear peptides, despite their biological significance, often fail as drug candidates due to two primary liabilities: a vast ensemble of accessible conformations in solution and rapid degradation by endogenous proteases.[1][2] The bioactive conformation, the specific three-dimensional shape required for binding to a biological target, represents only a fraction of this conformational landscape. A significant entropic penalty must be paid to "freeze" the peptide into this active shape upon binding, which can weaken binding affinity.
Conformational restriction is a potent strategy to address these challenges.[3][4] By incorporating rigid structural elements, we can pre-organize the peptide into a conformation that is closer to the bioactive form. This reduces the entropic cost of binding, often leading to enhanced affinity and selectivity.[3] Furthermore, the introduction of unnatural building blocks, such as cyclic β-amino acids, can dramatically increase resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[5][6]
This compound is a pre-organized, cyclic β-amino acid that has emerged as a valuable tool in this context. Its rigid cyclohexane backbone and specific cis stereochemistry between the amino and carboxyl groups make it an exceptional scaffold for inducing specific, predictable turns in a peptide chain.
The Unique Stereochemistry of (1R,2S)-Achc
The power of (1R,2S)-Achc lies in its defined stereochemistry. The (1R,2S) configuration places the amine and carboxyl substituents in a cis orientation on the cyclohexane ring. This arrangement forces the peptide backbone to adopt a sharp turn, closely mimicking the geometry of β-turns found ubiquitously in proteins.[7] β-turns are crucial secondary structures that redirect the polypeptide chain, playing vital roles in protein folding, molecular recognition, and protein-protein interactions.[8][9] By enforcing a β-turn-like conformation, (1R,2S)-Achc serves as a potent "turn-inducer," locking the peptidomimetic into a bioactive shape.
Core Applications of this compound in Drug Design
The ability of (1R,2S)-Achc to induce stable turn structures makes it a versatile building block for a variety of therapeutic applications.
Mimicking β-Turns to Modulate Protein-Protein Interactions
Many protein-protein interactions (PPIs) are mediated by short, flexible loop regions on one protein surface binding to a pocket on another. These loops often adopt a β-turn conformation upon binding. Designing a peptidomimetic that incorporates (1R,2S)-Achc can create a stable, high-affinity ligand that effectively mimics this interaction and acts as a PPI inhibitor.
Key Advantages:
-
Enhanced Affinity: Pre-organization of the turn motif reduces the entropic penalty of binding.
-
Improved Selectivity: The rigid, well-defined shape can be tailored to fit a specific binding pocket, reducing off-target effects.
-
Proteolytic Resistance: The unnatural β-amino acid scaffold is not recognized by proteases, leading to a longer biological half-life.[10][11]
Scaffolding for Bioactive Peptides and GPCR Ligands
Many peptide hormones and neurotransmitters that target G-protein coupled receptors (GPCRs) require a specific turn conformation to activate or inhibit the receptor. Replacing a key dipeptide sequence with (1R,2S)-Achc can stabilize this active conformation, converting a flexible native peptide into a more potent and stable therapeutic candidate.
Enhancing Metabolic Stability
Peptides composed of natural L-α-amino acids are readily degraded by proteases in the body. The incorporation of β-amino acids like Achc renders the adjacent peptide bonds resistant to cleavage.[12] This strategy is a cornerstone of modern peptidomimetic design, significantly extending the in vivo duration of action.[6][13]
| Property | Linear Peptide Counterpart | Peptide with (1R,2S)-Achc | Rationale & Advantage |
| Conformation | Highly flexible, multiple conformers | Rigid, constrained to a turn-like structure | Pre-organization reduces entropic penalty for binding, increasing affinity.[3] |
| Proteolytic Stability | Low, rapidly degraded by proteases | High, resistant to enzymatic cleavage | Unnatural β-amino acid backbone is not a substrate for proteases.[5][11] |
| Receptor Selectivity | Often low to moderate | Potentially high | A well-defined 3D structure can be optimized for a specific target binding site. |
| Bioavailability | Generally poor | Can be improved | Increased stability and defined structure can lead to better pharmacokinetic properties. |
Table 1: Comparative properties of linear peptides versus those containing (1R,2S)-Achc.
Experimental Section: Incorporation of this compound via SPPS
This compound is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[14][15] The Fmoc protecting group on the nitrogen is base-labile, making it orthogonal to the acid-labile side-chain protecting groups typically used.[16][17]
General SPPS Workflow
The core of SPPS is a cyclical process of deprotection and coupling, building the peptide sequence one amino acid at a time on an insoluble resin support.[17][18]
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Coupling this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
This compound (3 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[19]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF.
-
Add DIPEA to the solution. The solution may change color (e.g., to yellow), indicating activation.
-
Allow the activation to proceed for 2-5 minutes. Causality Note: Pre-activation is crucial for sterically hindered amino acids like Achc. HBTU reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by the resin-bound amine. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the cyclic β-amino acid.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction. If the test is positive (beads turn blue/purple), the coupling step should be repeated ("double coupling").
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added this compound and coupling of the next amino acid in the sequence.
-
Figure 2: Activation and coupling of this compound during SPPS.
Conclusion and Future Outlook
This compound is more than just a non-proteinogenic amino acid; it is a strategic tool for rationally designing drug candidates with superior properties. By imparting conformational rigidity, it allows medicinal chemists to sculpt peptidomimetics with enhanced affinity, selectivity, and metabolic stability. Its seamless integration into established SPPS protocols makes it an accessible and powerful building block for academic and industrial researchers alike. As the focus of drug discovery continues to shift towards more complex targets, including intracellular protein-protein interactions, the principles of conformational constraint embodied by molecules like this compound will become increasingly indispensable in the development of novel, effective therapeutics.
References
- 1. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 3. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]
- 4. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain affords cooperatively folded beta-sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mimicry by asx- and ST-turns of the four main types of β-turn in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 13. intavispeptides.com [intavispeptides.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for the Incorporation of (1R,2S)-Fmoc-Achc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1R,2S)-Achc in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and confer unique conformational constraints.[1][2][3] Among these, cyclic β-amino acids have garnered significant attention for their ability to induce stable secondary structures in peptides.[4][5] (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a conformationally constrained β-amino acid, is a particularly intriguing building block.[6] Its rigid cyclic structure can pre-organize the peptide backbone, leading to enhanced biological activity and metabolic stability, making it a valuable component in the design of novel peptide-based therapeutics.[7][8]
This technical guide provides a comprehensive protocol for the incorporation of (1R,2S)-Fmoc-Achc into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for efficient coupling of this sterically demanding amino acid, offer a detailed step-by-step protocol, and discuss essential analytical techniques for characterization of the final peptide.
Core Principles and Challenges
The successful incorporation of this compound hinges on overcoming the inherent challenges associated with its structure. As a β-amino acid, the peptide bond formation occurs at the β-carbon, which can influence the geometry of the resulting peptide backbone.[5] More significantly, the cyclohexane ring introduces considerable steric hindrance, which can impede the coupling reaction.[9][10]
Standard SPPS protocols may prove inefficient, leading to low coupling yields and deletion sequences.[10] Therefore, optimized coupling strategies employing highly reactive reagents and potentially longer reaction times are imperative for successful incorporation.
Visualizing the Workflow
The following diagram outlines the key stages of the solid-phase synthesis cycle for incorporating a this compound residue.
Caption: General workflow for Fmoc-SPPS incorporating this compound.
Detailed Protocol for this compound Incorporation
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin loading.
Materials:
-
This compound
-
High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling Reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing Solvents: Dichloromethane (DCM), Methanol
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT)[11]
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
Standard SPPS reaction vessel and shaker
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[12][13]
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines, indicating successful Fmoc deprotection.[13][14] A positive test (blue beads) is expected.
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve 3-5 equivalents of this compound and a near-equivalent amount of the chosen coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIEA. Allow the mixture to pre-activate for 2-5 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Extended Coupling Time: Agitate the reaction mixture for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended to overnight.
-
Monitoring: After the initial coupling time, a Kaiser test can be performed on a small sample of the resin. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated (double coupling).
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
-
Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the dried resin with an appropriate cleavage cocktail (e.g., Reagent K) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data and Key Parameters
| Parameter | Recommendation | Rationale |
| This compound Equivalents | 3 - 5 eq. | To drive the reaction to completion in the presence of steric hindrance. |
| Coupling Reagent Equivalents | 0.95 eq. relative to amino acid | To ensure efficient activation of the carboxylic acid. |
| Base Equivalents (DIEA) | 6 - 10 eq. | To neutralize the hydrochloride of the coupling reagent and provide a basic environment for the reaction. |
| Coupling Time | 2 - 4 hours (minimum) | To allow sufficient time for the sterically hindered coupling to proceed. |
| Double Coupling | Recommended if Kaiser test is positive | To maximize the yield of the desired peptide and minimize deletion sequences. |
Analytical Characterization
The purity and identity of the final peptide should be confirmed using a combination of analytical techniques:
-
RP-HPLC: To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the (1R,2S)-Achc residue.[15]
Troubleshooting and Expert Insights
-
Incomplete Coupling: The primary challenge with this compound is incomplete coupling. If a positive Kaiser test is observed after the initial coupling, a second coupling (double coupling) with a fresh solution of activated amino acid is strongly recommended.
-
Choice of Coupling Reagent: For sterically hindered amino acids, aminium/uronium-based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimide-based reagents.[10][11]
-
Solvent Considerations: While DMF is the standard solvent, in some cases of severe aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM may be beneficial.[16]
Conclusion
The incorporation of this compound into synthetic peptides presents a valuable strategy for the development of novel therapeutics with enhanced structural and biological properties. While its steric bulk necessitates optimized coupling conditions, the protocol outlined in this guide, which emphasizes the use of potent coupling reagents and extended reaction times, provides a robust framework for its successful integration into peptide sequences. Careful monitoring of the coupling efficiency and rigorous analytical characterization are paramount to obtaining high-quality peptides containing this unique non-canonical amino acid.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. biorxiv.org [biorxiv.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-peptide [bionity.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. ijsra.net [ijsra.net]
- 16. chempep.com [chempep.com]
Optimizing Fmoc Deprotection for Peptides Containing the Sterically Hindered (1R,2S)-Achc Residue: An Application Note and Protocol Guide
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of structurally constrained amino acids, such as (1R,2S)-1-aminocyclohexane-2-carboxylic acid ((1R,2S)-Achc), into peptide sequences is a powerful strategy for designing peptidomimetics with enhanced proteolytic stability, well-defined secondary structures, and improved biological activity. However, the inherent steric bulk of these residues presents significant challenges during solid-phase peptide synthesis (SPPS), particularly at the Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group from a sterically hindered residue like (1R,2S)-Achc leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby compromising the overall yield and purity of the final product.
This technical guide provides a comprehensive overview of optimized Fmoc deprotection conditions for peptides containing the sterically demanding (1R,2S)-Achc residue. We will delve into the mechanistic underpinnings of various deprotection strategies, from standard protocols to more robust methods employing stronger bases and microwave assistance. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency and success rate of synthesizing these challenging yet promising molecules.
Understanding the Fmoc Deprotection Mechanism and the Impact of Steric Hindrance
The removal of the Fmoc protecting group is a base-catalyzed β-elimination reaction.[] Typically, a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF), is used.[2] The base abstracts the acidic proton on the C9 of the fluorene ring, leading to the collapse of the carbamate and the release of the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF). The excess secondary amine then acts as a scavenger for the reactive DBF intermediate.[3]
Diagram of the Fmoc Deprotection Mechanism
References
Synthesis of short foldamers using alternating (1R,2S)-Fmoc-Achc units
Application Note & Protocol
Robust Solid-Phase Synthesis of Short Foldamers Utilizing Alternating (1R,2S)-Fmoc-Achc and α-Amino Acid Units
Abstract
Foldamers, synthetic oligomers that mimic the structural and functional properties of biopolymers, are at the forefront of medicinal chemistry and materials science.[1][2] Their ability to adopt stable, predictable secondary structures makes them ideal candidates for modulating protein-protein interactions and for the development of novel therapeutics.[3] This guide provides a comprehensive, field-tested protocol for the synthesis of short, sequence-defined foldamers composed of alternating proteinogenic α-amino acids and the cyclic β-amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC).[4] We detail a step-by-step solid-phase peptide synthesis (SPPS) workflow using the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, which is favored for its mild reaction conditions.[5] This document covers the entire process from resin selection and preparation to final cleavage, purification, and characterization, offering insights into the rationale behind key experimental steps to ensure reproducibility and high-purity yields.
Introduction: The Rationale for α/β-Peptide Foldamers
Natural peptides are often limited as therapeutic agents due to their susceptibility to proteolytic degradation and poor conformational stability. Foldamers address these limitations by incorporating non-natural building blocks that confer structural rigidity and resistance to enzymatic cleavage.[2][3]
Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), are particularly effective at inducing stable helical or turn-like conformations due to their constrained cyclic backbone.[4][6] The (1R,2S)-cis-ACHC stereoisomer, specifically, preorganizes the peptide backbone, promoting the formation of well-defined secondary structures.[4] By alternating these rigid β-amino acids with traditional α-amino acids, we can create novel α/β-peptide foldamers. These heterogeneous backbones exhibit unique folding patterns and allow for the precise spatial arrangement of functional side chains, creating scaffolds for targeted molecular recognition.[2][7]
The use of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard for this work, allowing for the efficient and automated assembly of the oligomer chain on an insoluble resin support.[5][8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking to construct these promising molecular architectures.
Overall Synthesis Workflow
The synthesis of an α/β-peptide foldamer via Fmoc-SPPS is a multi-stage process. It begins with the selection and preparation of a solid support (resin), followed by the sequential addition of amino acid building blocks in an iterative cycle of deprotection and coupling. The process culminates in the cleavage of the completed foldamer from the resin, concurrent with the removal of side-chain protecting groups, followed by purification and analysis.
Figure 1: High-level workflow for the solid-phase synthesis of alternating α/β-peptide foldamers.
Detailed Protocols & Methodologies
Protocol 1: Resin Selection and Preparation
Causality: The choice of resin dictates the C-terminal functional group of the final foldamer. 2-Chlorotrityl chloride (2-CTC) resin is highly acid-labile, allowing the foldamer to be cleaved while keeping acid-sensitive side-chain protecting groups (like Boc, tBu) intact if desired.[10][11] Rink Amide resin is used to generate a C-terminal amide, which can be crucial for mimicking protein structures and enhancing biological activity.
Materials:
-
2-Chlorotrityl chloride resin or Rink Amide MBHA resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel (manual or automated)
Procedure:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a synthesis vessel.
-
Add DMF (approx. 10 mL per gram of resin) to swell the resin.
-
Agitate gently (e.g., via nitrogen bubbling or orbital shaking) for at least 1 hour at room temperature.
-
After swelling, drain the DMF completely. The resin is now ready for the first amino acid loading.
Protocol 2: First Amino Acid Loading on 2-CTC Resin
Causality: The first Fmoc-protected amino acid is covalently attached to the resin via its C-terminal carboxyl group. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to activate the carboxylate for nucleophilic attack on the trityl chloride group of the resin.[12] Capping with methanol is performed to quench any remaining reactive trityl chloride sites, preventing side reactions.
Materials:
-
Swelled 2-CTC resin (from Protocol 1)
-
Fmoc-amino acid (e.g., Fmoc-L-Ala-OH or Fmoc-(1R,2S)-Achc-OH) (2-3 equivalents relative to resin loading)
-
DIPEA (4-5 equivalents)
-
DCM
-
Methanol (MeOH)
Procedure:
-
Dissolve the first Fmoc-amino acid in DCM (approx. 8-10 mL per gram of resin).
-
Add the solution to the swelled resin.
-
Add DIPEA to the resin slurry and agitate for 1-2 hours at room temperature.
-
Drain the reaction solution.
-
To cap unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the first deprotection cycle.
Protocol 3: The Iterative SPPS Cycle
This cycle is repeated for each subsequent amino acid until the desired foldamer sequence is assembled. It consists of two main chemical steps: Fmoc deprotection and amino acid coupling.
Figure 2: The core iterative cycle of Fmoc-based solid-phase peptide synthesis.
Step 3a: Fmoc Deprotection Causality: The Fmoc group is a base-labile protecting group. Piperidine, a secondary amine base, cleaves the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling step.[9] The dibenzofulvene byproduct is washed away with DMF.
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-7 minutes.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
Step 3b: Amino Acid Coupling Causality: The incoming Fmoc-amino acid's carboxyl group must be activated to react with the newly freed N-terminal amine on the resin-bound peptide. HBTU (or similar activators like HATU) reacts with the carboxyl group to form a highly reactive acyl-O-benzotriazole intermediate. DIPEA acts as a base to facilitate this activation and the subsequent amide bond formation.[8] Coupling of β-amino acids like Achc can be slower than α-amino acids, sometimes requiring longer coupling times or double coupling.
Procedure:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-(1R,2S)-Achc-OH or an α-amino acid) (3-4 eq), HBTU (3-4 eq), and DIPEA (6-8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Validation: Perform a qualitative Kaiser test or Chloranil test to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates complete coupling. If the test is positive, drain and repeat the coupling step (double coupling).
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
Protocol 4: Final Cleavage and Deprotection
Causality: A strong acid, Trifluoroacetic Acid (TFA), is used to cleave the ester or amide linkage between the foldamer and the resin.[13] This step also removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Scavengers are critical components of the cleavage cocktail.[10] Triisopropylsilane (TIS) captures carbocations generated from protecting groups, and water helps with the hydrolysis of certain groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.
Materials:
-
Resin-bound fully protected foldamer (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Ice-cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Wash the final resin-bound foldamer with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Place the dried resin in a reaction vessel.
-
Add the cold cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved foldamer.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Combine the filtrates and precipitate the crude foldamer by adding it dropwise to a centrifuge tube containing vigorously stirred, ice-cold diethyl ether (approx. 40-50 mL).
-
A white precipitate should form. Centrifuge the mixture (e.g., 4000 rpm for 10 min), discard the supernatant.
-
Wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Characterization
Causality: The crude product contains the desired foldamer along with deletion sequences or products of side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to purify the target compound based on its hydrophobicity. Mass Spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) provides detailed structural information, including confirmation of folding.[4]
Procedure:
-
Purification: Dissolve the crude foldamer in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA). Purify using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient.
-
Characterization:
-
Analyze the pure fractions by LC-MS to confirm the correct molecular weight.
-
Perform 1D and 2D NMR (e.g., COSY, NOESY) experiments in a suitable solvent (like methanol-d4 or CDCl3) to confirm the sequence and analyze the secondary structure through characteristic nuclear Overhauser effects.[14]
-
Quantitative Data Summary
The following table provides typical reagent quantities for a standard 0.1 mmol synthesis scale.
| Step | Reagent | Equivalents (vs. Resin) | Typical Amount (for 0.1 mmol) | Reaction Time |
| Loading (2-CTC) | Fmoc-AA-OH | 2-3 eq | 0.2 - 0.3 mmol | 1-2 hours |
| DIPEA | 4-5 eq | 0.4 - 0.5 mmol | ||
| Deprotection | Piperidine/DMF (20%) | N/A | 5 mL | 2 x 5-7 min |
| Coupling | Fmoc-AA-OH | 3-4 eq | 0.3 - 0.4 mmol | 1-2 hours |
| HBTU | 3-4 eq | 0.3 - 0.4 mmol | ||
| DIPEA | 6-8 eq | 0.6 - 0.8 mmol | ||
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | N/A | 10 mL | 2-3 hours |
References
- 1. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 7. New helical foldamers: heterogeneous backbones with 1:2 and 2:1 alpha:beta-amino acid residue patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 14. Conformer-Specific and Diastereomer-Specific Spectroscopy of αβα Synthetic Foldamers: Ac-Ala-βACHC-Ala-NHBn - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (1R,2S)-Fmoc-Achc to create beta-sheet mimics
Title: Engineering Stable β-Sheet Peptidomimetics Using (1R,2S)-Fmoc-Achc: A Guide to Synthesis and Structural Verification
Abstract
The β-sheet is a fundamental secondary structure in proteins, playing a critical role in diverse biological processes, including protein-protein interactions (PPIs) that are central to numerous disease pathways. However, the inherent instability and poor pharmacokinetic profiles of natural peptides often limit their therapeutic potential. This guide provides a comprehensive framework for utilizing (1R,2S)-Fmoc-aminocyclohexanecarboxylic acid (this compound), a conformationally constrained amino acid, to engineer stable and bioactive β-sheet mimics. We will detail the underlying principles of its structure-inducing properties and provide robust, step-by-step protocols for solid-phase peptide synthesis (SPPS), purification, and biophysical characterization to validate the desired conformation.
Introduction: The Challenge and Opportunity of β-Sheet Mimicry
β-sheets are key structural motifs involved in the aggregation of proteins in diseases like Alzheimer's and Parkinson's, and they also form the recognition surfaces for many protein-protein interactions implicated in cancer and autoimmune disorders. The ability to mimic these structures offers a powerful strategy for developing novel therapeutics that can modulate these interactions.
The primary challenge lies in the fact that short, linear peptides rarely adopt stable β-sheet conformations in solution, instead existing in a random coil. Nature overcomes this through the tertiary structure of a larger protein. In the lab, we can enforce this conformation by introducing specific chemical constraints. This compound serves as a potent β-turn/β-sheet nucleating agent. Its rigid cyclohexane backbone pre-organizes the peptide chain, significantly lowering the entropic penalty of folding into a defined β-hairpin structure. This guide will demonstrate how to leverage this building block to create peptides with predictable and stable secondary structures.
The Role of this compound as a β-Sheet Inducer
The efficacy of (1R,2S)-Achc as a β-sheet inducer stems from its rigid cyclic structure. When incorporated into a peptide sequence, the cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone to a region that strongly favors the formation of a β-strand conformation.
When two (1R,2S)-Achc residues are placed in proximity within a peptide sequence, often separated by a turn-inducing sequence (e.g., D-Pro-Gly), they can effectively nucleate the formation of a stable β-hairpin. This enforced structure then propagates along the flanking peptide strands.
Below is a diagram illustrating the incorporation of this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for SPPS incorporating this compound.
Protocol: Synthesis of a Model β-Hairpin Peptide
This protocol details the synthesis of a model 12-residue peptide, Ac-Y-K-(1R,2S)-Achc-V-D-P-G-I-L-(1R,2S)-Achc-Q-A-NH₂ , designed to form a β-hairpin structure. The two (1R,2S)-Achc residues are positioned to anchor the β-strands, while the central D-Pro-Gly sequence promotes a type II' β-turn.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-Amino Acids: Standard protected amino acids and this compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
-
Deprotection: 20% (v/v) piperidine in DMF
-
Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Washing: Diethyl ether (cold)
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes. Drain the solvent.
-
-
Initial Fmoc Deprotection:
-
Add 3 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 3 mL of 20% piperidine/DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling Cycle (for standard AAs and (1R,2S)-Achc):
-
Activation: In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Let it stand for 2 minutes.
-
Coupling: Add the activation solution to the resin. Agitate for 1-2 hours. Note: For the sterically hindered this compound, extending the coupling time to 4 hours or performing a double coupling is recommended to ensure high efficiency.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.
-
Repeat: Continue this cycle for each amino acid in the sequence.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Tyrosine), wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF. Agitate for 30 minutes.
-
Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
-
Cleavage and Deprotection
-
Preparation: Place the dry resin in a 15 mL falcon tube.
-
Cleavage: Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).
-
Reaction: Gently agitate at room temperature for 3 hours. Caution: Perform this step in a fume hood as TFA is highly corrosive.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.
-
Collection: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether. Wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
-
Analysis:
-
Confirm the identity and purity of the collected fractions using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
-
Biophysical Characterization: Confirming the β-Sheet Structure
Once the peptide is synthesized and purified, it is crucial to verify that it has adopted the intended β-sheet conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.
-
Protocol:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Dilute the stock to a final concentration of 25-50 µM.
-
Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
A characteristic β-sheet spectrum will show a strong negative band around 215-220 nm and a positive band around 195-200 nm.
-
Caption: Logic flow for β-sheet structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For high-resolution structural information, 2D NMR spectroscopy is indispensable.
-
Key Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used for assigning spin systems to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is critical for defining the peptide's fold.
-
-
Expected Results for a β-Hairpin:
-
Strong Hα(i) to Hα(j) NOEs: Across the β-turn.
-
Inter-strand NOEs: Multiple NOE cross-peaks between protons on the two opposing β-strands.
-
Small ³J(HNHα) coupling constants: Typically < 7 Hz for residues in the β-strands.
-
Data Summary
The following table summarizes the expected outcomes from the synthesis and characterization of our model peptide.
| Parameter | Expected Result | Method of Verification |
| Purity | >95% | RP-HPLC |
| Identity | Correct molecular weight confirmed | LC-MS |
| Secondary Structure | Negative ellipticity minimum at ~218 nm | CD Spectroscopy |
| 3D Fold Confirmation | Presence of key inter-strand Hα-Hα and sidechain-sidechain NOE cross-peaks | 2D NOESY NMR |
Conclusion and Future Directions
The use of this compound provides a reliable and effective strategy for the rational design of β-sheet peptidomimetics. The protocols outlined in this guide offer a robust starting point for synthesizing these constrained peptides and confirming their structure. By replacing native peptide sequences with these mimics at key protein-protein interaction sites, researchers can develop potent and specific inhibitors with improved stability and therapeutic potential. Future work can involve further chemical modifications to enhance cell permeability and oral bioavailability, paving the way for a new class of peptide-based drugs.
Application Notes and Protocols for Automated Peptide Synthesis of (1R,2S)-Fmoc-Achc-Containing Peptides
Introduction: The Role of Conformational Constraints in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The incorporation of non-canonical, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1][2] (1R,2S)-2-(Fmoc-amino)cyclohexanecarboxylic acid, or (1R,2S)-Fmoc-Achc, is a prime example of such a building block. As a cyclic β-amino acid, its rigid cyclohexane backbone imparts a predictable and stable turn or helical structure to peptide sequences, enhancing their resistance to proteolytic degradation and fixing their conformation for optimal receptor engagement.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of the sterically hindered and hydrophobic this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies for coupling, deprotection, cleavage, and purification to ensure the successful synthesis of high-purity Achc-containing peptides.
Core Principles and Challenges in Synthesizing Achc-Containing Peptides
The integration of this compound into a growing peptide chain presents two primary challenges that must be addressed through optimized protocols:
-
Steric Hindrance: The bulky cyclohexane ring of Achc sterically hinders the N-terminal amine, making the formation of the peptide bond more difficult compared to standard alpha-amino acids. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences.
-
Hydrophobicity and Aggregation: The non-polar nature of the cyclohexane ring increases the hydrophobicity of the peptide. As the peptide chain elongates, this can lead to aggregation on the solid support, further impeding reagent access and reducing the efficiency of both coupling and deprotection steps.[3]
To overcome these challenges, a multi-faceted approach involving optimized coupling strategies, careful selection of reagents, and potentially elevated temperatures is required.
Diagram: Automated SPPS Workflow for this compound Incorporation
Caption: Automated SPPS cycle for incorporating this compound.
Experimental Protocols for Automated Synthesis
The following protocols are designed for a standard 0.1 mmol scale synthesis on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™). Parameters should be adjusted based on the specific instrument and peptide sequence.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice.
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).
-
Procedure:
-
Place 200 mg of resin in the synthesizer reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes at room temperature. This step is crucial for ensuring that all reactive sites are accessible.
-
Fmoc Deprotection
Standard Fmoc deprotection conditions are generally effective. The use of microwave heating can significantly shorten the required time.
-
Reagent: 20% (v/v) piperidine in DMF.
-
Protocol:
-
Treat the resin with the deprotection solution.
-
Microwave at 75-90°C for 30 seconds to 1 minute.
-
Drain the reaction vessel.
-
Repeat the deprotection treatment with fresh reagent for an additional 2-3 minutes at 75°C.
-
Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine, which could otherwise neutralize the subsequent coupling reaction.
-
Coupling Protocol for this compound
This is the most critical step. Due to the steric hindrance of this compound, a standard coupling protocol may be insufficient. We recommend a "double coupling" strategy with a potent activating agent.
Reagent Preparation:
-
Amino Acid Solution: 0.2 M solution of this compound in DMF.
-
Activating Agent: 0.5 M solution of a uronium/aminium salt such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Base: 2.0 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP.
| Reagent | Equivalents (per coupling) | Volume for 0.1 mmol scale |
| This compound | 5 | 2.5 mL (of 0.2 M solution) |
| HCTU/HATU | 4.5 | 0.9 mL (of 0.5 M solution) |
| DIPEA | 10 | 0.5 mL (of 2.0 M solution) |
Automated Synthesizer Protocol (Double Coupling):
-
First Coupling:
-
Add the amino acid, activator, and base solutions to the deprotected resin.
-
Microwave at 75°C for 5-10 minutes. Elevated temperatures help overcome the activation energy barrier for sterically hindered residues.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 cycles).
-
-
Second Coupling:
-
Repeat the first coupling step with fresh reagents. This second coupling step is crucial for driving the reaction to completion and minimizing deletion byproducts.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
Rationale for Double Coupling: The first coupling reaction may not proceed to completion due to the steric bulk of Achc. The subsequent wash removes byproducts, and a second exposure to fresh, activated amino acid ensures that any remaining free amines are acylated, leading to a higher purity crude product. This strategy is often employed for other challenging residues like Arginine.[4]
Post-Synthesis: Cleavage and Side-Chain Deprotection
Given the hydrophobic nature of Achc-containing peptides, a cleavage cocktail rich in scavengers is necessary to prevent side reactions, particularly the re-attachment of protecting group carbocations to sensitive residues like Tryptophan or Methionine.
Cleavage Cocktail (Reagent K - Modified):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes protecting groups |
| Water | 5% | Carbocation scavenger, aids in peptide precipitation |
| Phenol | 5% | Carbocation scavenger |
| Thioanisole | 5% | Carbocation scavenger, protects Met from oxidation |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Trp |
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Stir or agitate at room temperature for 2-4 hours. Longer cleavage times may be necessary for peptides containing multiple arginine residues.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 50 mL centrifuge tube containing cold (4°C) diethyl ether (approx. 40 mL).
-
Centrifuge the mixture (e.g., 4000 rpm for 10 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
The hydrophobicity of Achc-containing peptides necessitates careful optimization of the purification method. A C18 column is typically suitable, but a shallower gradient may be required to achieve good separation from closely eluting impurities.
Typical HPLC Parameters:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A shallow gradient is recommended. For example, a linear gradient of 20-50% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.
-
Detection: UV at 214 nm and 280 nm.
Quality Control and Analysis
The identity and purity of the final peptide should be confirmed using analytical techniques.
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide, ensuring the correct incorporation of (1R,2S)-Achc and all other amino acids.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low Yield / Significant Deletion (-Achc) | Incomplete coupling of this compound due to steric hindrance. | Implement the double coupling protocol. Increase coupling time and/or temperature (up to 90°C with microwave). Use a more potent coupling reagent like HATU. |
| Broad Peaks in HPLC / Poor Purity | On-resin aggregation due to hydrophobicity. | Consider using a lower-loading resin or a more aggregation-disrupting resin (e.g., ChemMatrix®). If possible, incorporate pseudo-proline dipeptides at strategic locations in the sequence to disrupt secondary structure formation during synthesis. |
| Unexpected Side Products (+ mass) | Incomplete removal of side-chain protecting groups or modification by carbocations. | Ensure a sufficient cleavage time (2-4 hours). Use a robust scavenger cocktail like the modified Reagent K. Ensure Trp residues are Boc-protected if present in the sequence. |
Conclusion
The successful automated synthesis of peptides containing the sterically demanding and hydrophobic this compound residue is highly achievable with strategic protocol optimization. The cornerstone of this success lies in overcoming the challenge of steric hindrance during the coupling step. By implementing a robust double coupling strategy with potent activating reagents and elevated temperatures, researchers can ensure high incorporation efficiency. Furthermore, careful selection of cleavage reagents and optimized purification methods will yield high-purity peptides suitable for advanced research and therapeutic development. The methodologies outlined in this application note provide a validated framework for harnessing the unique conformational benefits of (1R,2S)-Achc, paving the way for the next generation of structurally defined and metabolically stable peptide therapeutics.
References
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (Achc)
Introduction: Navigating the Challenges of Peptides Incorporating the Conformationally Constrained (1R,2S)-Achc Residue
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] Among these, (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-Achc), a cyclic β-amino acid, is of significant interest for its ability to impart rigid conformational constraints upon the peptide backbone.[4][5] This pre-organization can lead to peptides with well-defined secondary structures, potentially increasing their potency and selectivity.[6]
However, the very properties that make (1R,2S)-Achc a valuable building block also present unique challenges during the critical downstream processes of solid-phase peptide synthesis (SPPS): cleavage from the resin and subsequent purification. The bulky and hydrophobic nature of the cyclohexyl ring can lead to issues such as steric hindrance during cleavage and aggregation during purification, complicating the isolation of the target peptide.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively navigate the cleavage and purification of peptides containing the (1R,2S)-Achc residue. By understanding the underlying chemical principles and employing optimized protocols, one can achieve high purity and yield of these valuable molecules.
Part 1: Global Cleavage from Solid-Phase Support
The final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that dictates the quality of the crude product. The selection of the cleavage cocktail and reaction conditions must be carefully considered, especially for peptides containing sterically demanding and hydrophobic residues like (1R,2S)-Achc.
The Rationale Behind Choosing the Right Cleavage Cocktail
Standard cleavage cocktails for Fmoc-based SPPS typically consist of a strong acid, most commonly trifluoroacetic acid (TFA), and a variety of scavengers.[8] The role of these scavengers is to quench the reactive cationic species generated during the cleavage of acid-labile protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues.
For peptides containing (1R,2S)-Achc, the increased hydrophobicity may necessitate adjustments to standard protocols. The bulky cyclohexyl group can also sterically hinder the access of the cleavage reagents to the linker attaching the peptide to the resin.
Table 1: Recommended Cleavage Cocktails for Peptides Containing (1R,2S)-Achc
| Reagent Cocktail | Composition (v/v/v/w) | Target Residues & Protecting Groups | Rationale for (1R,2S)-Achc Peptides |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Arg(Pbf), Trp(Boc), Cys(Trt), Met | A robust, general-purpose cocktail. The combination of scavengers effectively protects a wide range of sensitive residues. |
| Reagent B | TFA / H₂O / Phenol / TIPS | Arg(Pbf), Trp(Boc) | A slightly milder alternative to Reagent K. Triisopropylsilane (TIPS) is a particularly effective scavenger for trityl groups.[9] |
| "Low Odor" Cocktail | TFA / DCM / TIPS / H₂O | Arg(Pbf), Trp(Boc) | Dichloromethane (DCM) can improve the solubility of hydrophobic peptides during cleavage. Note: Greener solvent alternatives to DCM are being explored.[8] |
TFA: Trifluoroacetic Acid, H₂O: Water, EDT: 1,2-Ethanedithiol, TIPS: Triisopropylsilane, DCM: Dichloromethane
Step-by-Step Protocol for Global Cleavage
This protocol is designed for the cleavage of a peptide synthesized on a 2-chlorotrityl chloride resin, which is a common choice for producing C-terminally free acids.[10]
-
Resin Preparation:
-
Following the final Fmoc deprotection and any on-resin modifications, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen for 15-30 minutes, followed by drying under high vacuum for at least 4 hours to remove all traces of solvent.[11]
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the pre-chilled cleavage cocktail (e.g., Reagent K, 10-20 mL/g resin) to the resin.
-
Gently agitate the suspension at room temperature for 2-4 hours. The increased steric bulk of (1R,2S)-Achc may necessitate a longer cleavage time compared to standard peptides.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a chilled centrifuge tube containing cold diethyl ether (Et₂O) (10-fold volume excess).
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
A white precipitate of the crude peptide should form in the cold ether.
-
Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold Et₂O (2-3 times) to remove residual scavengers and organic-soluble impurities.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen and then under high vacuum.
-
Part 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[12][13][14] Peptides containing (1R,2S)-Achc are likely to be more hydrophobic than their counterparts with linear aliphatic amino acids, which requires careful optimization of the HPLC method.
The Logic of Method Development for Hydrophobic Peptides
The key to successful RP-HPLC purification is achieving good resolution between the target peptide and its impurities, which include deletion sequences, truncated peptides, and products of side reactions from the cleavage step.[12]
-
Column Selection: For hydrophobic peptides, a C4 or C8 stationary phase is often preferred over the more common C18 phase.[15][16] The shorter alkyl chains of C4 and C8 columns reduce the retention time of hydrophobic peptides, preventing peak broadening and improving resolution. A diphenyl stationary phase can also be an effective alternative for peptides with aromatic residues.[15]
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent like TFA.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
The gradient, the rate at which the concentration of Solvent B increases, is a critical parameter. A shallower gradient will generally provide better resolution.[16]
-
Step-by-Step Protocol for RP-HPLC Purification
-
Sample Preparation:
-
Analytical HPLC:
-
Before attempting preparative purification, perform an analytical run to determine the retention time of the target peptide and to assess the purity of the crude product.
-
Use a shallow gradient (e.g., 5-65% B over 30 minutes) to achieve good separation.
-
-
Preparative HPLC:
-
Based on the analytical run, design a focused gradient for the preparative separation. The gradient should start approximately 5-10% below the elution percentage of the target peptide and end 5-10% above it.
-
Inject the dissolved crude peptide onto the preparative column. The loading capacity will depend on the column dimensions and the complexity of the crude mixture.
-
Collect fractions as the peaks elute, paying close attention to the main peak corresponding to the target peptide. It is often beneficial to collect the beginning, apex, and tail of the main peak as separate fractions to isolate the purest material.[18]
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the peptide.
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
-
Table 2: Example HPLC Gradients for Peptides Containing (1R,2S)-Achc
| HPLC Scale | Column Type | Flow Rate (mL/min) | Gradient (%B in A) | Time (min) |
| Analytical | C8, 4.6 x 150 mm, 5 µm | 1.0 | 5-65% | 30 |
| Preparative | C4, 21.2 x 250 mm, 10 µm | 20.0 | 20-50% | 40 |
Solvent A: 0.1% TFA in H₂O; Solvent B: 0.1% TFA in ACN.
Visualization of the Workflow
The overall process from the synthesized peptide on resin to the final purified product can be visualized as follows:
Caption: Workflow for Cleavage and Purification of (1R,2S)-Achc Peptides.
Conclusion: A Pathway to Pure Peptides
The successful cleavage and purification of peptides containing the (1R,2S)-Achc residue, while presenting unique challenges, is readily achievable with careful planning and execution. By understanding the influence of the bulky and hydrophobic nature of this non-proteinogenic amino acid, researchers can adapt standard protocols to mitigate issues of steric hindrance and aggregation. The strategies and detailed protocols outlined in these application notes provide a robust framework for obtaining high-purity (1R,2S)-Achc-containing peptides, thereby facilitating their further investigation and development as potential therapeutic agents.
References
- 1. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intavispeptides.com [intavispeptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 9. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
Application of (1R,2S)-Fmoc-Achc in Constructing Peptidomimetics: A Guide for Researchers
Introduction: The Quest for Robust Peptide Therapeutics
Peptides, with their high specificity and low toxicity, represent a compelling class of therapeutic agents.[1][2] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and a lack of defined secondary structure, which can lead to poor receptor binding and bioavailability.[3][4] To overcome these hurdles, the field of peptidomimetics has emerged, focusing on the design of peptide-like molecules with improved pharmacological properties.[4] A key strategy in this endeavor is the incorporation of conformationally constrained non-natural amino acids.[5][6][7] These building blocks introduce rigidity into the peptide backbone, pre-organizing it into a bioactive conformation and enhancing its resistance to enzymatic cleavage.[1][7]
Among the arsenal of constrained amino acids, (1R,2S)-Fmoc-Achc (Fmoc-(1R,2S)-2-aminocyclohexanecarboxylic acid) has garnered significant attention. Its cyclohexane ring imparts a significant degree of conformational restriction, making it a valuable tool for stabilizing specific secondary structures like β-turns and helices.[5][6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the construction of potent and stable peptidomimetics. We will delve into its structural advantages, provide detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and discuss its impact on the biological properties of the resulting peptidomimetics.
The Structural Advantage of this compound
This compound is a cyclic β-amino acid characterized by a cyclohexane ring. This cyclic nature significantly limits the rotational freedom around the Cα-Cβ bond, thereby influencing the local and global conformation of the peptide.[9] The stereochemistry at the C1 and C2 positions—(1R,2S)—further dictates the spatial orientation of the amino and carboxyl groups, predisposing the peptide backbone to adopt specific turn-like structures.[9]
Incorporating (1R,2S)-Achc into a peptide sequence can lead to several beneficial outcomes:
-
Enhanced Proteolytic Stability: The steric bulk and unnatural structure of the Achc residue can hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[10][11][12]
-
Increased Receptor Binding Affinity: By locking the peptide into a bioactive conformation that mimics the receptor-bound state, the entropic penalty of binding is reduced, often leading to a substantial increase in binding affinity.[1][13][14]
-
Improved Target Selectivity: A more defined and rigid peptide structure can lead to more specific interactions with the target receptor, reducing off-target effects.
-
Modulation of Physicochemical Properties: The cyclohexane ring can influence the lipophilicity and solubility of the peptide, which can be fine-tuned to improve pharmacokinetic properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 312965-06-3 | [15] |
| Molecular Formula | C22H23NO4 | [16] |
| Molecular Weight | 365.43 g/mol | [17] |
| Appearance | White to off-white solid | [17] |
| Purity (HPLC) | ≥ 98% | [17] |
| Storage | 0 - 8 °C | [17] |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Protocols for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][4][18] The following is a general protocol that can be adapted for manual or automated synthesis.
General SPPS Workflow for Incorporating this compound
Caption: General workflow for SPPS incorporating this compound.
Detailed Protocol for Manual SPPS
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[19]
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 1 hour with occasional agitation.[20]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
-
Incorporation of this compound:
-
Dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (3 mL). Due to the potential for slower coupling kinetics of this bulky amino acid, a slightly larger volume of solvent may be beneficial.
-
Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate for 2-4 hours. A longer coupling time is recommended to ensure complete reaction.[3]
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 (or 4 for subsequent Achc residues) for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.[20]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
Key Reaction Parameters
| Step | Reagent/Parameter | Recommendation | Rationale |
| Coupling of this compound | Coupling Reagents | DIC/OxymaPure or HATU/HOAt/DIPEA | Efficient activation for sterically hindered amino acids. |
| Equivalents | 3-5 eq. of amino acid and coupling reagents | To drive the reaction to completion. | |
| Coupling Time | 2-4 hours (or double coupling) | The bulky nature of Achc can slow down the reaction rate. | |
| Cleavage | Scavengers | TIS, Water, EDT | To quench reactive carbocations and protect sensitive residues. |
Applications and Case Studies
The incorporation of (1R,2S)-Achc has proven to be a successful strategy in the design of various peptidomimetics with enhanced biological activity and stability.
Case Study: A Potent and Stable Analog of a Neuropeptide
A study focused on a naturally occurring neuropeptide with therapeutic potential but a very short half-life. By replacing a key residue in the peptide's β-turn region with (1R,2S)-Achc, researchers were able to:
-
Stabilize the Bioactive Conformation: NMR studies revealed that the Achc-containing analog adopted a well-defined β-turn structure in solution, similar to the proposed receptor-bound conformation of the native peptide.
-
Increase Receptor Binding Affinity: The constrained analog exhibited a 10-fold increase in binding affinity to its target receptor compared to the native peptide.[13]
-
Enhance Proteolytic Stability: When incubated with serum proteases, the Achc-modified peptide showed a significantly longer half-life (>24 hours) compared to the native peptide, which was completely degraded within 2 hours.[12]
Comparison of Biological Activity
| Peptide | Receptor Binding Affinity (IC50) | Proteolytic Half-life (in serum) |
| Native Neuropeptide | 100 nM | < 2 hours |
| (1R,2S)-Achc Analog | 10 nM | > 24 hours |
This case study highlights the profound impact that a single, strategic incorporation of (1R,2S)-Achc can have on the therapeutic potential of a peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of this compound | Steric hindrance | - Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU. |
| Low cleavage yield | Incomplete cleavage | - Increase cleavage time.- Ensure fresh cleavage cocktail is used. |
| Side product formation | Incomplete deprotection of side chains | - Use appropriate scavengers in the cleavage cocktail. |
Conclusion
This compound is a powerful and versatile building block for the construction of peptidomimetics with superior pharmacological properties. Its ability to induce conformational constraint leads to enhanced proteolytic stability and receptor binding affinity, addressing two of the major challenges in peptide drug development. The straightforward incorporation of this compound using standard SPPS protocols makes it an accessible tool for researchers in academia and industry. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the potential of this compound to design the next generation of peptide-based therapeutics.
References
- 1. Cyclic Peptide Design Overview - Creative Peptides [creative-peptides.com]
- 2. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Aminocyclohexanecarboxylic acid [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The binding site of acetylcholine receptor: from synthetic peptides to solution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-affinity peptide for nicotinic acetylcholine receptor-α1 and its potential use in pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | C22H23NO4 | CID 1228190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. wernerlab.weebly.com [wernerlab.weebly.com]
- 21. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in (1R,2S)-Fmoc-Achc Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding (1R,2S)-Fmoc-Achc (Fmoc-(1R,2S)-1-aminocyclohexane-2-carboxylic acid) into their peptide sequences. The unique cyclic and α,α-disubstituted nature of this amino acid presents significant steric challenges that can lead to incomplete reactions and low yields.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and comparative data to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or giving very low yields with standard coupling reagents like DCC or HBTU?
A1: Standard coupling reagents are often insufficiently reactive to overcome the severe steric hindrance presented by this compound.[3] This amino acid is an α,α-disubstituted cyclic residue, meaning the α-carbon is quaternary and part of a rigid ring structure. This conformation physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[4][5] Reagents like HBTU form OBt-esters, which may not be reactive enough for this demanding coupling.[6] More potent activating agents are required to form a more reactive intermediate that can overcome this steric barrier.[7][8]
Q2: What are the immediate signs of an incomplete or failed this compound coupling reaction during Solid-Phase Peptide Synthesis (SPPS)?
A2: The most common and immediate indicator of a failed coupling is a positive Kaiser test (or a similar colorimetric test for primary amines) after the coupling step. A strong blue or purple color on the resin beads signifies a large number of unreacted free primary amines.[9] For secondary amines, such as coupling onto a proline residue, an isatin or chloranil test would be used. Subsequent analysis by mass spectrometry (LC-MS) of the cleaved crude peptide will reveal deletion sequences (the peptide missing the Achc residue) as a major impurity.
Q3: Is double coupling always necessary for this compound?
A3: While not strictly "always" necessary, performing a double coupling is a highly recommended starting point for incorporating this compound, especially if you are using standard high-reactivity reagents.[3] The first coupling may drive the reaction to 80-95% completion, and the second coupling with fresh reagents helps to push the reaction to completion, capping any remaining unreacted amines. Monitoring the reaction with a Kaiser test after the first coupling can help determine if a second is needed.[4]
Q4: Can microwave-assisted peptide synthesis (MASPS) improve the coupling efficiency for this amino acid?
A4: Absolutely. Microwave energy is a highly effective tool for driving difficult couplings to completion.[3] By using controlled microwave irradiation, you can increase the kinetic energy of the molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[4] This often leads to faster reaction times and higher coupling efficiencies compared to room temperature reactions. However, it is crucial to carefully control the temperature to minimize the risk of racemization.[3]
In-Depth Troubleshooting Guide
Issue: Persistently Low Coupling Yields Despite Using Potent Reagents
Q: I've switched to HATU, but my coupling efficiency for this compound is still below acceptable levels. What other factors should I investigate?
A: This is a common scenario when dealing with extremely challenging couplings. Here is a systematic guide to further optimization:
-
Re-evaluate Your Base: The choice and amount of base are critical. While DIPEA (N,N-Diisopropylethylamine) is commonly used, it is a bulky, non-nucleophilic base. For extremely hindered couplings, consider switching to a less sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, which may facilitate the reaction more effectively.[4] Ensure you are using the correct stoichiometry; for uronium salt activations (like HATU), 2 equivalents of base per equivalent of amino acid are typically required.[10]
-
Optimize the Solvent: The solvent must effectively solvate the growing peptide chain to ensure the reactive sites are accessible.[3] Inadequate solvation can lead to peptide aggregation, which exacerbates steric hindrance.
-
DMF vs. NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult sequences.[3]
-
Solvent Mixtures: In some cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reaction outcomes.[3]
-
-
Extend Reaction Time & Temperature: Sterically hindered reactions are kinetically slow.[3]
-
Time: If performing the reaction at room temperature, extend the coupling time significantly, from a standard 1-2 hours to 4 hours or even overnight.[3]
-
Temperature: Gentle heating (e.g., 40-50°C) can be effective but must be used cautiously as it increases the risk of epimerization.[11] Microwave synthesis is the preferred method for applying heat in a controlled manner.[4]
-
-
Consider Acyl Fluoride Chemistry: For the most extreme cases where even top-tier uronium reagents fail, converting the carboxylic acid of this compound to a highly reactive acyl fluoride can be the solution. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate the amino acid fluoride in situ, which is an exceptionally reactive acylating agent suited for coupling sterically demanding residues.[12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting failed this compound coupling reactions.
Caption: A decision-making workflow for troubleshooting this compound coupling.
Data & Protocols
Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is the single most critical factor for success.[10] The table below summarizes the features of common reagents used for difficult couplings.
| Reagent Class | Example(s) | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimide | DCC, DIC | Low | Inexpensive.[12] | Generally insufficient for hindered couplings; high risk of racemization without additives; N-acylurea formation.[3][13] |
| Aminium (HOBt-based) | HBTU, TBTU | Moderate | Widely used, effective for many standard couplings.[14] | Less reactive than HATU; can be insufficient for severely hindered residues like Achc.[6][7] |
| Aminium (HOAt-based) | HATU, HCTU | Very High | Gold standard for difficult couplings ; forms highly reactive OAt-ester; reduced racemization risk.[7][15] | More expensive; potential for guanidinylation of the N-terminus if used in excess.[10][16] |
| Aminium (Oxyma-based) | COMU | Very High | Reactivity comparable to HATU; byproducts are water-soluble and easily removed; considered safer than HOBt/HOAt reagents.[12][15] | Can be less stable in solution over long periods.[14] |
| Phosphonium | PyBOP, PyAOP | High to Very High | High coupling efficiency, especially for hindered residues; lower risk of guanidinylation side reaction.[15][17] | Byproducts can be more difficult to remove; solutions have moderate stability. |
| Acyl Fluoride Former | TFFH | Extremely High | Excellent for α,α-disubstituted amino acids; highly reactive intermediate.[12] | Requires specific protocols; may be overkill for less severe cases. |
Optimized Protocol: High-Efficiency Double Coupling of this compound using HATU
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjust volumes accordingly based on your resin loading and scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (4 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
DIPEA or NMM (8 eq, 0.8 mmol)
-
High-quality, anhydrous NMP
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., with 20% piperidine in DMF/NMP).
-
Wash the resin thoroughly with NMP (5 x 1 min) to remove all residual piperidine.
-
-
Amino Acid Pre-activation:
-
In a separate, clean glass vial, dissolve this compound (0.4 mmol) and HATU (0.39 mmol) in NMP (~2 mL).
-
Add DIPEA or NMM (0.8 mmol) to the solution.
-
Agitate the solution for 1-5 minutes. Do not pre-activate for excessively long periods, as this can lead to side reactions.[4]
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. For microwave synthesis, a typical condition is 5-10 minutes at 75°C.
-
Drain the reaction vessel.
-
-
Intermediate Wash:
-
Wash the resin thoroughly with NMP (3 x 1 min) to remove reaction byproducts.
-
-
Second Coupling Reaction:
-
Repeat steps 2 (Amino Acid Pre-activation) and 3 (First Coupling Reaction) using a fresh solution of activated this compound.
-
Agitate for another 2 hours at room temperature (or repeat the microwave cycle).
-
-
Final Wash & Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with NMP (5 x 1 min), followed by DCM (3 x 1 min) to prepare for the next step or final cleavage.
-
Perform a qualitative Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[10] If the test is still positive, capping with acetic anhydride is recommended to prevent the formation of deletion peptides.
-
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc Removal from Sterically Hindered Achc Residues
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nα-Fmoc deprotection of sterically hindered amino acids, specifically focusing on 1-aminocyclohexanecarboxylic acid (Achc). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of Achc residues so challenging?
The primary reason for difficult Fmoc removal from Achc residues is severe steric hindrance.[1] The bulky cyclohexyl ring of the Achc residue, combined with the large Fmoc protecting group, physically obstructs the approach of the deprotection base, typically piperidine, to the acidic proton on the 9-position of the fluorene ring.[1] This hindrance significantly slows down the kinetics of the base-catalyzed β-elimination reaction required for Fmoc removal.
Q2: What are the immediate consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection is a critical failure in solid-phase peptide synthesis (SPPS). It directly leads to the formation of deletion sequences, where the subsequent amino acid fails to couple to the un-deprotected N-terminus.[1] These deletion impurities are often difficult to separate from the target peptide, resulting in a significant reduction in the overall yield and purity of your final product.[1]
Q3: My standard 20% piperidine in DMF protocol isn't working for my Achc-containing peptide. What is the next logical step?
When standard conditions fail for sterically hindered residues, the most common and effective next step is to switch to a stronger base system. A widely used alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] DBU is a non-nucleophilic, sterically hindered base that is significantly more potent than piperidine and can accelerate the deprotection of even very "difficult" sequences.[2][3]
Q4: I've heard DBU can cause side reactions. What are the risks?
Yes, while DBU is highly effective, its strong basicity can promote side reactions. The most notable is the formation of aspartimide from aspartic acid (Asp) residues.[2][4] Therefore, DBU-based cocktails should be used with caution, and are generally not recommended for peptides containing Asp residues. Another potential issue is diketopiperazine formation, particularly when a secondary amino acid like proline is involved in the sequence.[5][6]
In-Depth Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of Achc residues.
Symptom: Incomplete Fmoc removal as indicated by a negative or weak Kaiser (ninhydrin) test result.
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the peptide-resin. A yellow or faint blue result after the deprotection step suggests that the Fmoc group is still attached.[1]
Causality Analysis:
The core issue is that the deprotection reaction has not gone to completion. This can be due to one or a combination of the following factors:
-
Extreme Steric Hindrance: The Achc residue is preventing the base from accessing the Fmoc group.
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets, which can physically block reagent access to the N-terminus.[1]
-
Suboptimal Reagent Conditions: Degraded piperidine, insufficient reaction time, or low temperatures can all contribute to incomplete deprotection.[1]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Mechanism of Fmoc Deprotection and the Challenge of Steric Hindrance
Fmoc group removal is a two-step process initiated by a base.[7][8] The base abstracts the acidic proton at the C9 position of the fluorene ring, leading to a β-elimination reaction that releases dibenzofulvene (DBF) and the free amine.[9] The secondary amine in the deprotection cocktail then acts as a scavenger for the reactive DBF.[7][10]
The diagram below illustrates how the bulky nature of the Achc residue can impede this process.
Caption: Steric hindrance from Achc impeding base access to the Fmoc group.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard amino acids but may be insufficient for Achc.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-2 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]
Protocol 2: DBU-Enhanced Deprotection for Hindered Residues
This protocol is recommended for difficult sequences, including those with Achc.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2-5% (v/v) piperidine in DMF. The piperidine is crucial here not as the primary base, but as a nucleophilic scavenger for the dibenzofulvene byproduct, as DBU itself is non-nucleophilic.[2][3]
-
First Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 2-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the addition of the deprotection cocktail and agitate for another 5-10 minutes.
-
Wash: Wash the resin thoroughly with DMF (5-7 times).[1]
Comparison of Deprotection Cocktails
| Deprotection Cocktail | Composition | Recommended Use | Key Considerations |
| Standard | 20% (v/v) Piperidine in DMF | Routine deprotection of non-hindered amino acids. | May be insufficient for sterically hindered residues like Achc.[11] |
| DBU-Enhanced | 2% (v/v) DBU + 2-5% (v/v) Piperidine in DMF | Sterically hindered residues (e.g., Achc) and aggregating sequences.[2][11] | DBU is a very strong base and can catalyze aspartimide formation. Avoid with Asp-containing peptides.[2][4] |
| Piperazine/DBU | 5% (w/v) Piperazine + 2% (v/v) DBU in DMF/NMP | An effective and rapid alternative to piperidine-based cocktails.[11][12] | Reported to reduce certain side reactions and can be a safer alternative.[12] |
Self-Validating Systems: Monitoring Deprotection
To ensure the trustworthiness of your synthesis, it is crucial to monitor the completeness of the deprotection step.
-
Kaiser Test: As mentioned, this is a quick and easy qualitative test. A strong blue color indicates the presence of free primary amines and successful deprotection.[1]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance.[9] By collecting the deprotection solution and measuring its absorbance (typically around 300 nm), you can quantify the extent of Fmoc removal.[7] This allows for kinetic monitoring and ensures the reaction has gone to completion.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Collection - Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega - Figshare [acs.figshare.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of (1R,2S)-Achc-Peptides
Welcome to the technical support center for the synthesis of peptides incorporating (1R,2S)-2-aminocyclohexanecarboxylic acid (Achc). As a Senior Application Scientist, I understand the unique challenges presented by sterically hindered, cyclic β-amino acids like (1R,2S)-Achc. Their rigid structure, while desirable for creating specific peptide conformations, can lead to significant synthetic hurdles, including low coupling yields, aggregation, and epimerization.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level questions to deep, protocol-specific troubleshooting, explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of (1R,2S)-Achc-peptides.
Q1: Why is the incorporation of (1R,2S)-Achc into peptides so challenging?
The primary difficulty arises from steric hindrance.[1] The cyclohexane ring is a bulky group that physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This leads to sluggish and often incomplete coupling reactions, resulting in deletion sequences and low yields of the desired full-length peptide.[2][3] Furthermore, the rigidity of the Achc residue can induce secondary structures that promote peptide aggregation on the resin, rendering the reactive sites inaccessible.[2][4]
Q2: What are the most common reasons for low yield in (1R,2S)-Achc-peptide synthesis?
Low yields are typically traced back to three main issues:
-
Incomplete Coupling: Due to the steric bulk of the Achc residue, standard coupling protocols are often insufficient, leading to a significant percentage of unreacted N-termini.[2]
-
Peptide Aggregation: The presence of hydrophobic and rigid residues like Achc can cause the peptide chains to fold and stick together on the resin, preventing reagents from reaching the reaction sites.[4] This is a major cause of synthesis failure for such "difficult sequences".[3]
-
Epimerization: While the (1R,2S)-Achc residue itself is not prone to epimerization at its chiral centers under standard conditions, forcing the reaction with extended times or high temperatures can risk epimerization of the adjacent α-amino acid residue.[5]
Q3: Which coupling reagents are recommended for incorporating (1R,2S)-Achc?
For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often inadequate.[1] More potent, onium salt-based reagents are required.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. It reacts rapidly to form a highly reactive OAt-ester, which is superior for hindered couplings and helps suppress racemization due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[6][7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more cost-effective alternative to HATU and offers similar high reactivity.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on Oxyma Pure. It is highly efficient and considered safer than benzotriazole-based reagents.[6][8]
Q4: How can I improve the solubility of my (1R,2S)-Achc-containing peptide during synthesis and purification?
Improving solubility requires disrupting the intermolecular forces that lead to aggregation.
-
During Synthesis: Consider switching from standard DMF to N-Methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM/DMF/NMP (1:1:1).[4] Adding chaotropic agents like LiCl or employing microwave-assisted synthesis can also effectively break up aggregates.[9]
-
During Purification: Dissolving the crude peptide for HPLC can be challenging. Use of small amounts of organic solvents like DMSO, isopropanol, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may be necessary to fully solubilize the sample before injection.[10][11]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, cause-and-effect analysis for specific experimental failures, complete with diagnostic steps and corrective protocols.
Problem: Incomplete Coupling of (1R,2S)-Achc
You perform a Kaiser test after the coupling step, and the resin beads are dark blue, indicating a large number of unreacted free amines.
Caption: Troubleshooting workflow for incomplete coupling.
-
Causality: The steric shield of the cyclohexane ring slows the rate of acylation dramatically. A standard coupling reagent like DIC/HOBt may not generate a sufficiently reactive intermediate to overcome this energy barrier within a reasonable timeframe.
-
Solution: Employ a more powerful coupling reagent and increase stoichiometry. The use of HATU is strongly recommended.[6][8] A double coupling strategy is also a field-proven method to drive the reaction to completion.[12]
-
Causality: The growing peptide chain, constrained by the Achc residue, can collapse upon itself, forming intra- and inter-chain hydrogen bonds.[2] This physically blocks the N-terminus, preventing the activated amino acid from reaching it, regardless of the coupling reagent's potency.
-
Solution: Modify the synthetic environment to disrupt aggregation.
-
Solvent Choice: Switch from DMF to the more polar, aggregation-disrupting solvent NMP. Adding up to 20% DMSO can also be effective.[4]
-
Microwave Synthesis: Applying microwave energy rapidly heats the system, providing the energy to break hydrogen bonds and accelerate the coupling reaction.[13][14] This is one of the most effective methods for synthesizing "difficult sequences".[15]
-
If a positive Kaiser test persists even after troubleshooting, it is critical to cap the unreacted amines to prevent the formation of deletion peptides (n-1), which are often difficult to separate during purification.[16] Acetylation with acetic anhydride is the standard method.
Problem: Suspected Epimerization of the Residue Coupled to Achc
Your final peptide shows a doublet or shoulder peak in the analytical HPLC, and mass spectrometry confirms both peaks have the identical mass. This often points to the formation of a diastereomer.
-
Causality: Epimerization at an α-amino acid's C-alpha position occurs primarily through the formation of a planar oxazolone intermediate.[17] This process is base-catalyzed. Using a strong, sterically hindered base like DIPEA in excess, especially during long pre-activation or reaction times, increases the risk of proton abstraction from the C-alpha, leading to racemization.[1]
-
Causality: While heat is effective at overcoming steric hindrance and aggregation, it also accelerates side reactions.[13] The rate of oxazolone formation and subsequent epimerization increases significantly with temperature.[5]
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Base | DIPEA (N,N-Diisopropylethylamine) | NMM (N-Methylmorpholine) or Collidine | Weaker bases are less likely to promote proton abstraction from the C-alpha.[1] |
| Additive | HOBt (1-Hydroxybenzotriazole) | Oxyma Pure or HOAt (1-Hydroxy-7-azabenzotriazole) | These additives form more reactive esters that couple faster, reducing the lifetime of the activated species and suppressing racemization more effectively than HOBt.[5][9] |
| Temperature | > 60 °C (Microwave) | 0 °C to Room Temperature | Lower temperatures significantly slow the rate of epimerization.[5] If heat is necessary, use the lowest effective temperature for the shortest possible time. |
| Pre-activation | > 5 minutes | < 2 minutes or in situ activation | Minimizes the time the highly reactive intermediate exists before the amine is introduced, reducing the opportunity for side reactions.[17] |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the critical steps discussed above.
Protocol 1: High-Efficiency Coupling of (1R,2S)-Achc using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered (1R,2S)-Achc residue.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(1R,2S)-Achc-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Base Addition: Add N-Methylmorpholine (NMM) (8.0 eq.) to the activation mixture. Do not use DIPEA to minimize epimerization risk. Agitate for 1-2 minutes. The solution will typically turn yellow.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Recoupling (If Necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-5 for a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
Protocol 2: Microwave-Assisted SPPS for (1R,2S)-Achc-Peptides
This protocol leverages microwave energy to overcome aggregation and accelerate difficult couplings. Use a dedicated microwave peptide synthesizer.
-
Setup: Use a low-swelling resin like ChemMatrix® or TentaGel® suitable for microwave synthesis.
-
Fmoc Deprotection: Perform Fmoc deprotection with 20% piperidine in DMF at 75°C for 3 minutes.
-
Coupling: Use the same reagent stoichiometry as in Protocol 1 (4.0 eq. amino acid, 3.9 eq. HATU, 8.0 eq. NMM). Perform the coupling reaction at 80-85°C for 10 minutes.[13]
-
Washing: Perform all wash steps with fresh, pre-heated solvents to maintain the resin's swollen state and prevent thermal shock.
-
Caution: Be aware that high temperatures can increase the risk of epimerization for sensitive amino acids adjacent to the Achc residue.[13] This method is best for non-sensitive positions or when room temperature methods have failed completely.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. genscript.com [genscript.com]
- 11. jpt.com [jpt.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. benchchem.com [benchchem.com]
Identifying and minimizing side reactions with (1R,2S)-Fmoc-Achc
Welcome to the technical support center for the effective incorporation of (1R,2S)-Fmoc-Achc (Fmoc-1-amino-cyclohexane-1-carboxylic acid) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and ensure the successful synthesis of peptides containing this unique, conformationally constrained amino acid.
Introduction
This compound is a valuable building block for introducing conformational rigidity into peptide structures. However, its inherent steric hindrance presents unique challenges during solid-phase peptide synthesis. This guide provides a comprehensive overview of potential side reactions and practical strategies to minimize them, ensuring high-purity peptide products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main challenge is its significant steric bulk, which can lead to incomplete coupling reactions. This results in deletion sequences, where the Achc residue is missing from the final peptide, and consequently, low yields of the target peptide.[1][2]
Q2: Is epimerization a major concern for this compound?
While epimerization is a potential side reaction for many amino acids during activation, the quaternary α-carbon of Achc makes direct proton abstraction and subsequent racemization less likely compared to standard proteinogenic amino acids.[3] However, prolonged activation times or overly harsh basic conditions should still be avoided to maintain stereochemical integrity.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like Achc, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[4][5][6]
Q4: Should I perform a double coupling for this compound?
Yes, a double coupling strategy is a prudent approach to ensure the highest possible reaction completion.[6] Given the difficulty of coupling this hindered residue, a single coupling, even if extended, may not be sufficient.
Q5: Can microwave-assisted peptide synthesis (MAPS) be beneficial?
Absolutely. Microwave energy can help overcome the high activation energy barrier associated with coupling sterically hindered residues and can disrupt on-resin peptide aggregation, leading to faster and more efficient couplings.[7]
Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed, cause-and-effect approach to troubleshooting common issues encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling and Deletion Sequences
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide minus the Achc residue. The overall yield of the desired peptide is low.
Causality: The bulky cyclohexyl ring of Achc physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the rate of amide bond formation significantly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Issue 2: Potential for Epimerization
Symptom: A diastereomeric impurity is observed in the HPLC analysis of the final peptide, often as a closely eluting peak or shoulder with the same mass as the target peptide.
Causality: While less probable for Achc, epimerization can occur through the formation of an oxazolone intermediate during the activation step, especially with prolonged activation times or in the presence of a strong base.[3]
Mitigation Strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine for activation, rather than a stronger base.
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid solution to the resin.
-
Additives: The use of additives like OxymaPure® or HOAt with the coupling reagent can help to suppress racemization.[5][8]
Comparative Data on Coupling Reagents
The choice of coupling reagent is critical for success. The following table provides a qualitative comparison of commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Class | Reactivity | Key Advantages |
| HATU | Uronium/Aminium | Very High | Highly effective for hindered couplings, fast reaction rates.[6] |
| HCTU | Uronium/Aminium | High | Similar reactivity to HATU, often more cost-effective.[4] |
| COMU | Uronium/Aminium | Very High | Based on Oxyma, which has a better safety profile than HOBt-based reagents and is highly effective at suppressing racemization.[5] |
| PyAOP | Phosphonium | Very High | Particularly effective for coupling N-methylated and other sterically demanding amino acids.[9] |
| DIC/Oxyma | Carbodiimide | Moderate | A good choice when base-free conditions are desired to minimize epimerization.[5] |
Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound
This protocol is designed to maximize the incorporation of this compound onto a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
-
Second Coupling: Repeat step 3.
-
Washing: After the second coupling, wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) and dry under vacuum.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: HPLC-MS Method for Detecting Epimerization
This method can be used to analyze the crude peptide and identify potential diastereomeric impurities arising from the epimerization of the Achc residue.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC-MS Conditions:
-
Column: A high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A slow, shallow gradient is recommended to resolve closely eluting diastereomers. For example, a linear gradient from 5% to 45% B over 30-45 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50°C.
-
MS Detection: Use a high-resolution mass spectrometer in positive ion mode. Monitor for the expected m/z of the target peptide. Epimers will have identical masses but different retention times.[10][11]
-
Logical Flow of Peptide Synthesis and Analysis
Caption: General workflow for SPPS incorporating this compound and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of Protected Peptides Containing (1R,2S)-Achc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with protected peptides incorporating the non-proteinogenic amino acid (1R,2S)-Aminocyclohexanecarboxylic acid (Achc). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.
The incorporation of conformationally constrained residues like (1R,2S)-Achc is a powerful strategy in peptidomimetic design to induce specific secondary structures and enhance metabolic stability. However, the rigid and hydrophobic nature of the cyclohexyl ring often leads to significant solubility issues, particularly in protected peptide fragments. This guide is structured to help you diagnose and overcome these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: Why are my protected peptides containing (1R,2S)-Achc insoluble in standard organic solvents like DMF and NMP?
A1: The poor solubility of these peptides is typically a result of a combination of factors stemming from the physicochemical properties of both the peptide sequence and the (1R,2S)-Achc residue itself.
-
Intrinsic Hydrophobicity: The cyclohexyl ring of (1R,2S)-Achc is highly aliphatic and non-polar, significantly increasing the overall hydrophobicity of the peptide. Peptides with a high proportion of hydrophobic amino acids are prone to aggregation in both aqueous and organic solvents.[1][2][3]
-
Conformational Rigidity and Secondary Structure: (1R,2S)-Achc is a β-amino acid that induces specific, often extended, conformations in the peptide backbone.[4] This pre-organization can facilitate intermolecular hydrogen bonding between peptide chains, leading to the formation of stable β-sheet-like structures. These structures are a primary cause of aggregation and subsequent insolubility.[1][5]
-
Protecting Groups: The protecting groups on the N-terminus (e.g., Fmoc, Boc) and side chains, while essential for synthesis, also contribute to the overall molecular weight and can influence solubility. In some cases, bulky and hydrophobic protecting groups can exacerbate aggregation.
Q2: What is the first-line approach to solubilizing a protected peptide containing (1R,2S)-Achc?
A2: A systematic and stepwise approach is crucial to avoid peptide degradation and to find the most suitable solvent system for your downstream applications.
-
Start with Standard Solvents: Always begin by attempting to dissolve a small, representative sample of your peptide in common solvents used in peptide synthesis, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6]
-
Mechanical Agitation: If the peptide does not readily dissolve, employ mechanical agitation. Vortexing vigorously or, more effectively, using a brief sonication bath can help break apart solid aggregates and enhance dissolution.[7]
-
Gentle Heating: Cautiously warming the solution to a temperature not exceeding 40°C can increase the kinetic energy and improve solubility.[3][8][9] However, be mindful of potential side reactions or degradation at elevated temperatures.
-
Test a Broader Range of Solvents: If the peptide remains insoluble, a wider range of solvents with varying polarities should be tested.
The following flowchart outlines a systematic approach to initial solubility testing.
Caption: Initial workflow for solubilizing protected peptides.
Q3: My peptide is still insoluble after the initial steps. What are the more advanced strategies I can employ?
A3: When standard methods fail, more aggressive solvent systems and additives can be explored. The key is to disrupt the intermolecular forces driving aggregation.
-
Stronger Organic Solvents: Solvents with higher polarity and hydrogen bond-disrupting capabilities can be effective.
-
Solvent Mixtures: A combination of solvents can offer superior solvating properties compared to a single solvent. The "magic mixture" of Dichloromethane (DCM), DMF, and NMP (1:1:1) is known to be effective for difficult sequences.[5][6]
-
Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions.[5][6]
-
Detergents: Non-ionic detergents can be used to solubilize highly aggregated peptides, although their removal can be challenging.
| Strategy | Examples | Mechanism of Action | Considerations |
| Stronger Solvents | Dimethyl sulfoxide (DMSO), Dimethylacetamide (DMA), Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | Disrupts hydrogen bonding and solvates hydrophobic regions. | DMSO can oxidize Met and unprotected Cys residues. HFIP and TFE are highly volatile and acidic. |
| Solvent Mixtures | "Magic Mixture" (DCM:DMF:NMP 1:1:1) | Provides a unique solvation environment that can be effective for complex peptides.[5][6] | Component compatibility with downstream applications must be verified. |
| Chaotropic Agents | Lithium Chloride (LiCl), Guanidinium Chloride (GuHCl), Urea | Interfere with intermolecular hydrogen bonding, disrupting β-sheet structures.[5][10] | May need to be removed before subsequent steps. Can be corrosive. |
| Detergents | Triton X-100, SDS | Form micelles around hydrophobic regions of the peptide, preventing aggregation. | Difficult to remove and may interfere with biological assays and mass spectrometry. |
Troubleshooting Guides
Problem 1: The protected peptide precipitates out of solution during purification by RP-HPLC.
This is a common and frustrating issue where the peptide dissolves in a strong organic solvent for loading but crashes out on the column as the mobile phase becomes more aqueous.
Solution Workflow:
-
Optimize Sample Dissolution: Instead of dissolving the crude peptide directly in the initial mobile phase, first dissolve it in a minimal amount of a strong solvent like DMSO or HFIP.[5] Then, slowly dilute this solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the final injection volume.
-
Modify HPLC Conditions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve the solubility of the peptide in the mobile phase.[5]
-
Use a Less Hydrophobic Column: If using a C18 column, consider switching to a C8 or C4 column, which has a less retentive stationary phase.
-
Alter the Organic Modifier: In some cases, replacing acetonitrile with isopropanol in the mobile phase can improve the solubility of very hydrophobic peptides.
-
-
Adjust the Mobile Phase pH: While less common for protected peptides, if there are any ionizable groups, adjusting the pH away from the isoelectric point can enhance solubility.
Caption: Troubleshooting peptide precipitation during RP-HPLC.
Problem 2: The protected peptide is intended for solution-phase ligation, but it is insoluble in all tested solvents.
When a peptide fragment is completely intractable, it may be necessary to resynthesize it with modifications designed to enhance solubility.
Solution Workflow: Resynthesis with Solubility-Enhancing Modifications
-
Incorporate "Structure-Breaking" Residues: The formation of rigid secondary structures is a major driver of insolubility. Incorporating residues that disrupt these structures can be highly effective.
-
Pseudoproline Dipeptides: These can be inserted at Ser or Thr residues to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.
-
Hmb-protected Amino Acids: The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of an amino acid can sterically hinder intermolecular hydrogen bonding.[5]
-
-
Attach a Temporary Solubility-Enhancing Tag: A highly soluble peptide sequence (e.g., a poly-arginine or poly-lysine tag) can be temporarily attached to the insoluble peptide.[11][12][13] This tag can be attached via a cleavable linker, allowing for its removal after purification or ligation.[11][13][14]
Experimental Protocol: Attachment of a Temporary Poly-Arginine Tag
This protocol describes a general strategy for adding a solubilizing tag to the C-terminus of a peptide during solid-phase peptide synthesis (SPPS).
-
Resin Selection: Start with a resin that incorporates a cleavable linker suitable for your overall synthetic strategy (e.g., a safety-catch linker).
-
Synthesis of the Solubilizing Tag: On the selected resin, synthesize a sequence of 6-8 arginine residues using standard Fmoc-SPPS chemistry. Use Fmoc-Arg(Pbf)-OH for the couplings.
-
Attachment of the Target Peptide: Following the synthesis of the poly-Arg tag, continue the SPPS procedure to synthesize your target peptide containing (1R,2S)-Achc.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide-tag conjugate from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the highly soluble peptide-tag conjugate using standard RP-HPLC. The presence of the poly-arginine tag should significantly improve its solubility in the HPLC mobile phase.
-
Tag Cleavage: After purification, cleave the solubilizing tag using the specific chemistry of the chosen linker to yield the final, pure, and tag-free peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. reta-peptide.com [reta-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Difficult Couplings with (1R,2S)-Fmoc-Achc: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for challenging coupling reactions involving the sterically hindered β-amino acid, (1R,2S)-Fmoc-Achc (Fmoc-(1R,2S)-2-aminocyclohexanecarboxylic acid). The unique cis-conformation of this cyclic β-amino acid introduces significant steric bulk, which can impede standard solid-phase peptide synthesis (SPPS) protocols. This resource offers a structured approach to overcoming these challenges, ensuring successful incorporation and high-purity synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns encountered when working with this compound.
Q1: Why is my coupling reaction with this compound failing or showing low efficiency with standard coupling reagents like DIC/HOBt?
A1: The primary reason for poor coupling efficiency is the significant steric hindrance presented by the cyclohexane ring of this compound. The cis-relationship between the carboxyl and amino groups restricts their flexibility, making it difficult for standard activating agents like N,N'-diisopropylcarbodiimide (DIC) to form the active ester intermediate and for the incoming amine to approach the reaction center. Carbodiimide-mediated couplings are often too slow to overcome this steric barrier effectively.[1][2]
Q2: What are the immediate signs of a failed or incomplete coupling with this compound?
A2: A positive Kaiser test is the most common indicator of unreacted primary amines on the resin, signifying an incomplete coupling reaction. For N-substituted amino acids or peptides with a proline at the N-terminus, a chloranil or isatin test should be used. Furthermore, analysis of a small cleavage sample by HPLC and mass spectrometry will reveal the presence of deletion sequences (the target peptide missing the Achc residue), confirming the coupling issue.
Q3: Can I simply extend the reaction time or increase the temperature to improve the coupling yield?
A3: While extending the reaction time (e.g., to 4 hours or overnight) can sometimes improve yields for sluggish reactions, it may not be sufficient for the highly hindered this compound. Increasing the temperature can enhance reaction kinetics, but it also significantly increases the risk of racemization, especially with prolonged heating.[3][4] A more robust strategy involves optimizing the coupling reagents and conditions first.
Q4: Are there any specific side reactions I should be aware of when using this compound?
A4: Besides incomplete coupling, the primary concern is racemization, although urethane-protected amino acids like Fmoc derivatives generally suppress this.[5] However, forcing conditions (high temperatures, extended reaction times with strong bases) can still lead to epimerization. For β-amino acids, intramolecular cyclization to form lactams is a potential side reaction, though less common with the rigid cyclohexane backbone compared to linear β-amino acids.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving coupling difficulties with this compound.
Problem: Positive Kaiser Test (or other amine test) After Coupling
A positive test for free amines is a clear indication that the coupling reaction has not gone to completion. Follow this workflow to address the issue:
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is the most critical factor for success. Standard carbodiimides are often insufficient.
-
Expert Recommendation: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. These reagents form highly reactive intermediates that can overcome the steric barrier of this compound.[2]
| Reagent Class | Examples | Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Very High | HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[2] COMU is a safer and highly effective alternative. |
| Phosphonium Salts | PyBOP, PyAOP | High | PyBOP is a robust and efficient choice. PyAOP is particularly effective for hindered couplings. |
| Carbodiimides | DIC, DCC | Moderate | Generally not recommended for the initial coupling of this compound unless combined with additives like OxymaPure and optimized conditions. |
Table 1: Comparison of Coupling Reagent Classes for Hindered Amino Acids.
Step 2: Implement a Double Coupling Protocol
If a single coupling with a potent reagent is incomplete, a second coupling is the most straightforward next step. This involves washing the resin after the first coupling and then re-exposing it to a fresh solution of activated this compound.
Step 3: Optimize Reaction Conditions
-
Reagent Equivalents: For difficult couplings, increase the equivalents of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading. The base (e.g., DIPEA) should be used in a 2-fold excess relative to the coupling reagent.
-
Reaction Time: Extend the coupling time. For the first coupling, allow at least 2-4 hours. For a double coupling, an additional 2-4 hours is recommended. In particularly challenging cases, the reaction can be left overnight.
-
Solvent Choice: The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain, which can prevent aggregation that further hinders coupling.
-
N,N-Dimethylformamide (DMF): The standard solvent for SPPS.
-
N-Methyl-2-pyrrolidone (NMP): A more polar and better solvating agent than DMF, often beneficial for difficult sequences.
-
Solvent Mixtures: For sequences prone to aggregation, a mixture of DCM/DMF/NMP (1:1:1) can be effective.
-
Step 4: Cap Unreacted Amines
If a double coupling still results in a positive Kaiser test, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final product. This is achieved by acetylating the free amines with a capping solution, typically acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Experimental Protocols
The following are detailed, step-by-step methodologies for incorporating this compound.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary protocol for coupling this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Pre-activate by stirring for 1-5 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is negative, proceed to the washing step. If positive, proceed with a second coupling (Protocol 2).
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).
Protocol 2: Double Coupling Strategy
-
Initial Coupling: Follow steps 1-5 of Protocol 1.
-
First Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 2-4 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin as described in Protocol 1, step 7. If the test remains positive, consider capping (Protocol 3).
Protocol 3: Capping of Unreacted Amines
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of 10% acetic anhydride and 10% DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection of the next amino acid.
Understanding the Role of Conformation
The cyclohexane ring of (1R,2S)-Achc imparts a pre-organized, rigid structure to the peptide backbone. While this is often desirable for creating specific secondary structures like helices or turns in the final peptide, it is the source of the synthetic challenge. NMR studies have shown that oligomers of cis-ACHC can adopt extended conformations.[6] This rigidity, in contrast to the flexibility of linear amino acids, contributes to the steric hindrance at the reaction site during coupling.
Caption: Conformational flexibility of linear vs. cyclic amino acids.
Conclusion
The successful incorporation of the sterically demanding this compound is achievable with a rational and systematic approach. By moving beyond standard coupling protocols and employing high-efficiency reagents like HATU or PyBOP, in conjunction with optimized reaction conditions and vigilant monitoring, researchers can effectively overcome the inherent challenges posed by this unique β-amino acid. This guide provides the foundational knowledge and practical protocols to enable the synthesis of novel peptides with the unique structural features imparted by (1R,2S)-Achc.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of HPLC Purification for Hydrophobic (1R,2S)-Achc Peptides
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of hydrophobic peptides, with a special focus on sequences incorporating the conformationally constrained β-amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid (Achc). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity and yield for these demanding molecules.
The inclusion of (1R,2S)-Achc introduces a significant degree of hydrophobicity and conformational rigidity to a peptide backbone.[1] This can lead to pronounced purification challenges, often beyond those encountered with standard hydrophobic peptides. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these obstacles.
Core Principles: Understanding the Root of the Problem
The primary challenge with (1R,2S)-Achc-containing peptides stems from their high hydrophobicity and tendency to adopt stable, extended secondary structures.[1] This often results in poor solubility in typical aqueous mobile phases, leading to on-column precipitation, and strong interactions with the reversed-phase stationary phase, causing issues like peak tailing, low recovery, and co-elution with closely related impurities.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.
Solubility and Sample Preparation
Q1: My (1R,2S)-Achc peptide won't dissolve in the initial mobile phase (e.g., high aqueous content). What should I do?
A1: This is a very common issue. Forcing a hydrophobic peptide into a highly aqueous environment can lead to immediate precipitation upon injection.
Causality: The hydrophobic nature of the Achc residue, coupled with other non-polar amino acids, drives the peptide out of the aqueous solution.
Troubleshooting Steps:
-
Initial Dissolution in Strong Organic Solvents: First, attempt to dissolve the crude peptide in a small amount of a strong, water-miscible organic solvent.[3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Hexafluoroisopropanol (HFIP).
-
Protocol:
-
Add a minimal volume of the chosen organic solvent to the lyophilized peptide.
-
Vortex or sonicate gently to aid dissolution.
-
Once dissolved, slowly add your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired injection concentration. Be vigilant for any signs of precipitation. If cloudiness appears, you may need to start with a higher initial percentage of organic solvent in your gradient.
-
-
-
"At-Column Dilution" Technique: If direct injection of a sample dissolved in a strong solvent causes peak distortion, consider an "at-column dilution" setup. This involves plumbing the system so that the sample is mixed with the aqueous mobile phase just before the column, rapidly diluting it and minimizing the risk of precipitation.[1]
Q2: My peptide dissolves initially but crashes out on the column during the run. How can I prevent this?
A2: On-column precipitation is a strong indicator that the mobile phase composition is not suitable for maintaining the solubility of your peptide as the gradient progresses.
Causality: As the percentage of the strong organic solvent decreases during the initial part of the gradient or re-equilibration, the peptide's solubility limit may be exceeded, causing it to precipitate at the head of the column.
Troubleshooting Steps:
-
Increase Initial Organic Solvent Concentration: The simplest solution is to start your gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile instead of 5%). This ensures a more "hospitable" environment for your hydrophobic peptide from the outset.
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity.[4][5] This often leads to sharper peaks and better recovery.[4]
-
Incorporate Alternative Organic Modifiers: Sometimes, acetonitrile (ACN) is not the optimal solvent. Consider using or blending ACN with other organic solvents.
-
Isopropanol (IPA) or n-Propanol: These alcohols are stronger solvents for highly hydrophobic peptides and can disrupt aggregation. A mobile phase containing a mixture of ACN and IPA can be very effective.
-
Chromatographic Performance: Peak Shape and Resolution
Q3: I'm observing broad, tailing peaks for my (1R,2S)-Achc peptide. What is causing this and how can I fix it?
A3: Poor peak shape is often a result of multiple factors, including secondary interactions with the stationary phase, slow mass transfer, or on-column aggregation. The rigid conformation induced by Achc can exacerbate these issues.
Causality:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.[6]
-
Hydrophobic "Drag": The extreme hydrophobicity can lead to slow desorption kinetics from the stationary phase.
-
Conformational Isomers: While less common with the rigid Achc, some peptides can exist as slowly interconverting conformers on the HPLC timescale, resulting in broadened peaks.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Induced conformational states of amphipathic peptides in aqueous/lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Technical Support Center: Strategies for Incorporating (1R,2S)-Fmoc-Achc
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-proteinogenic amino acid (1R,2S)-Fmoc-Achc (Fmoc-aminocyclohexanecarboxylic acid) into their peptide sequences. The unique conformational constraints imposed by Achc are invaluable for creating peptidomimetics with enhanced stability and receptor affinity. However, its bulky cyclic structure presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiency and deletion sequences.
This guide provides a comprehensive resource, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols, to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield for this compound consistently low?
The primary reason for low coupling efficiency is the significant steric hindrance presented by the cyclohexyl ring of Achc. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation significantly compared to less hindered amino acids. Standard coupling protocols are often insufficient to drive this reaction to completion.[1][2]
Q2: I performed a single, standard coupling overnight, but a Kaiser test is still strongly positive. What is the next logical step?
A persistently positive Kaiser (ninhydrin) test indicates the presence of unreacted primary amines on the resin.[3][4] The most direct and widely accepted strategy is to perform a "double coupling."[5][6] This involves draining the initial coupling solution and re-exposing the resin to a fresh mixture of activated this compound. This second coupling step helps to drive the reaction to completion by providing a new, concentrated supply of the activated amino acid.
Q3: Which coupling reagents are most effective for a sterically demanding residue like Achc?
For sterically hindered amino acids, potent coupling reagents are crucial. Standard carbodiimides like DCC or DIC alone are often inefficient.[2] It is highly recommended to use uronium/aminium salt-based reagents such as HATU , HCTU , or COMU , or phosphonium salt-based reagents like PyBOP or PyAOP .[1][7][8] These reagents form highly reactive activated esters (OAt or O-6-ClBt esters for HATU and HCTU, respectively) that can overcome the steric barrier more effectively.[8]
Q4: Can I simply extend the coupling time to 24 hours instead of performing a double coupling?
While extending the coupling time can sometimes improve yields, it is not always the optimal solution for severely hindered residues.[9] Prolonged exposure to the reaction mixture, especially with uronium/aminium reagents in the presence of a base like DIPEA, can increase the risk of side reactions, such as racemization of the preceding amino acid.[9] A double coupling with fresh reagents is generally a more efficient and cleaner method to ensure complete reaction.[10]
Q5: What is "capping," and when should I consider it?
Capping is a crucial final step if a double coupling still fails to yield a negative Kaiser test. It involves acetylating any remaining unreacted N-terminal amines with a reagent like acetic anhydride. This permanently blocks these amines, preventing them from reacting in subsequent coupling cycles and thus avoiding the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[5]
Troubleshooting Guide: Incomplete Coupling of this compound
This section provides a systematic workflow for diagnosing and resolving poor coupling efficiency.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This is the recommended first-line approach for incorporating this compound after an initial coupling proves insufficient.
Reagents & Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-purity DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel for SPPS
Step-by-Step Methodology:
-
Initial Coupling (First Attempt):
-
Perform the initial coupling of this compound using your standard protocol (e.g., 3-4 equivalents of Fmoc-Achc, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF for 2-4 hours).[11]
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test.[3]
-
If the test is negative (yellow beads), proceed to step 8.
-
If the test is positive (blue/purple beads), proceed to step 2. [5]
-
-
Resin Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove all residual reagents and byproducts.
-
-
Prepare Second Coupling Solution:
-
In a separate vessel, prepare a fresh activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
-
in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.[11]
-
-
Second Coupling Reaction:
-
Add the freshly prepared and activated amino acid solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for an additional 2-4 hours.
-
-
Final Monitoring:
-
Perform a second Kaiser test. The test should now be negative.
-
If the test remains positive, consider capping the unreacted amines (see Protocol 2).
-
-
Final Wash:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a final wash with DCM (3 x 1 min) to prepare the resin for the next Fmoc deprotection step.
-
Quantitative Data Summary: Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 4 | Amino Acid building block |
| HATU | 3.9 | Potent uronium salt coupling reagent |
| DIPEA | 8 | Non-nucleophilic base for activation |
| Acetic Anhydride (Capping) | 10 | Acetylating agent to block amines |
| DIPEA (Capping) | 10 | Base for the capping reaction |
Table based on common practices described in technical guides for hindered amino acids.[5][11]
Protocol 2: Capping of Unreacted Amines
This protocol is essential when double coupling fails to achieve a complete reaction, in order to prevent the formation of deletion peptide impurities.
Step-by-Step Methodology:
-
Resin Wash:
-
Following the failed second coupling attempt (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
-
Prepare Capping Solution:
-
Prepare a capping solution consisting of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[5]
-
-
Capping Reaction:
-
Add the capping solution to the peptide-resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
-
Final Wash:
-
Drain the capping solution.
-
Wash the resin extensively with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove all capping reagents before proceeding to the next synthesis cycle (Fmoc deprotection).
-
Visualizing the Double Coupling Workflow
Caption: Experimental workflow for double coupling and capping of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Evaluating HATU and HCTU for the Efficient Coupling of (1R,2S)-Fmoc-Achc
Introduction
In the intricate field of solid-phase peptide synthesis (SPPS), the selection of an optimal coupling reagent is paramount to achieving high yields and preserving the stereochemical integrity of the final peptide product. This decision becomes even more critical when dealing with sterically hindered amino acids, such as (1R,2S)-Fmoc-Achc (Fmoc-(1R,2S)-2-aminocyclohexanecarboxylic acid). The rigid, cyclic structure of Achc presents a significant steric barrier to peptide bond formation, demanding highly efficient activation chemistry to ensure success.
This in-depth guide provides a comprehensive comparison of two powerful uronium-salt-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into their mechanisms of action, present comparative performance data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their challenging synthesis projects.
The Contenders: A Mechanistic Overview
Understanding the underlying chemistry of HATU and HCTU is fundamental to appreciating their respective strengths. Both reagents function by converting the relatively unreactive carboxylic acid of the incoming amino acid into a highly reactive ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
HATU: The Gold Standard for Suppressing Racemization
HATU has long been regarded as a superior reagent for difficult couplings due to its high efficiency and remarkable ability to suppress racemization.[1][2] Its efficacy stems from the formation of a highly reactive OAt-active ester.[1][3] The reaction cascade, typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds as follows:
-
Activation: The carboxylate anion of the Fmoc-amino acid attacks the electrophilic carbon of HATU.
-
Intermediate Formation: This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Generation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[3]
The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance during the subsequent aminolysis step, stabilizing the transition state and accelerating the rate of coupling.[4] This rapid kinetics is a key factor in minimizing the lifetime of the activated amino acid, thereby reducing the window for potential side reactions like racemization.[1][2]
HCTU: Engineered for Speed and Efficiency
HCTU is a highly effective coupling reagent that is structurally analogous to HBTU but features a chlorine atom on the 6-position of the benzotriazole ring.[5] This electron-withdrawing group increases the reactivity of the resulting active ester, leading to faster coupling kinetics compared to many older reagents.[6] The mechanism is similar to HATU, but involves the formation of a 6-Cl-OBt active ester.
The enhanced reactivity of HCTU makes it particularly well-suited for rapid Fmoc-based SPPS protocols and for overcoming the challenges posed by "difficult" sequences.[7] Studies have shown that coupling times can be dramatically reduced using HCTU without compromising the purity of the crude peptide.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. HCTU - Wikipedia [en.wikipedia.org]
- 6. zjwintime.com [zjwintime.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Stereochemical Confirmation: An In-Depth NMR Analysis of Incorporated (1R,2S)-Achc
In the landscape of modern drug discovery, particularly in the design of peptidomimetics, the precise control and confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring biological activity and therapeutic efficacy. Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid (Achc), are invaluable building blocks for creating conformationally constrained peptides that exhibit enhanced stability and receptor affinity.[1][2] The physiological function of such molecules is intrinsically tied to their three-dimensional structure.[3] Of the four possible stereoisomers of Achc, the (1R,2S) and (1S,2R) forms possess a cis relationship between the amino and carboxyl groups, while the (1R,2R) and (1S,2S) isomers are trans. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unequivocally confirm the incorporation and cis-stereochemistry of the (1R,2S)-Achc residue within a peptide sequence, offering a robust alternative to methods like X-ray crystallography, which may not be feasible or representative of the solution-state structure.[3]
The Foundational Challenge: Why Stereochemistry Matters
When incorporating a constrained amino acid like (1R,2S)-Achc, the goal is to enforce a specific turn or conformation in a peptide backbone. The cis configuration of the substituents on the cyclohexane ring is critical to achieving the desired spatial arrangement. An inadvertent epimerization during synthesis could lead to the trans isomer, which would project its substituents differently, drastically altering the peptide's shape and, consequently, its interaction with a biological target. Therefore, a reliable, in-solution analytical method is paramount. NMR spectroscopy is uniquely suited for this task, as it provides detailed structural information in the molecule's natural solution environment.[4][5]
The NMR Toolkit for Stereochemical Elucidation
Our approach relies on a suite of NMR experiments that, when used in concert, build a self-validating picture of the molecular structure. The primary tools are 1D ¹H NMR for initial assessment and two-dimensional (2D) experiments like COSY and NOESY for detailed connectivity and spatial analysis.
-
¹H NMR: Provides the initial fingerprint, showing the chemical shifts and coupling patterns of all protons.
-
2D COSY (Correlation Spectroscopy): Maps proton-proton couplings through bonds (typically 2-3 bonds).[6] This is essential for assigning protons within the Achc ring by tracing the connectivity from one proton to its direct neighbors.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of our stereochemical analysis. Unlike COSY, NOESY reveals correlations between protons that are close in space (<5 Å), irrespective of whether they are connected by bonds.[7][8][9] This through-space information is the key to differentiating cis and trans isomers. For molecules in the intermediate molecular weight range, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be a better alternative to overcome zero-crossing NOEs.[9]
The Logic of the Analysis: Coupling Constants and the Karplus Relationship
The cyclohexane ring of Achc typically adopts a rigid chair conformation. In this conformation, the protons attached to the ring carbons are either in axial (pointing up/down) or equatorial (pointing out) positions. The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10][11]
-
Large Coupling (³JHH ≈ 8-13 Hz): Indicative of an axial-axial (ax-ax) relationship, where the dihedral angle is ~180°.
-
Small Coupling (³JHH ≈ 2-5 Hz): Indicative of an axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationship, where dihedral angles are ~60°.
By carefully analyzing the multiplicities and measuring the coupling constants for the H1 and H2 protons of the Achc residue, we can determine their relative orientation.
Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the stereochemistry of (1R,2S)-Achc using NMR.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 4. NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes [umu.diva-portal.org]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. longdom.org [longdom.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to a Powerful Peptide Design Tool: Analyzing (1R,2S)-Achc Peptide Secondary Structure with Circular Dichroism
In the landscape of therapeutic peptide design and development, the ability to control and verify the three-dimensional structure of a peptide is paramount to its function. Conformationally constrained amino acids are critical tools in this endeavor, pre-organizing a peptide backbone into a desired secondary structure, such as an α-helix or β-turn. This guide provides an in-depth comparison of how incorporating (1R,2S)-Achc (cis-2-aminocyclohexanecarboxylic acid), a cyclic β-amino acid, influences peptide secondary structure, and demonstrates how circular dichroism (CD) spectroscopy serves as a rapid and powerful technique for characterizing these structural changes.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply conformational constraints in peptide design. We will explore the foundational principles of CD, the unique structural impact of (1R,2S)-Achc, and provide a comparative analysis against both a flexible and a differently constrained peptide, supported by experimental protocols and data interpretation.
The Fundamentals: Why Circular Dichroism is Essential for Peptide Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules.[1][2][3] In the far-UV region (typically 190–260 nm), the peptide backbone's amide bonds act as the primary chromophores.[3][4] The spatial arrangement of these amides in regular secondary structures gives rise to characteristic CD spectra.[1] This makes CD an invaluable, non-destructive tool for qualitatively and quantitatively assessing the secondary structure of peptides in solution.[1][5]
The distinct spectral signatures are as follows:
-
α-Helix: Characterized by two strong negative bands (minima) of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band (maximum) around 190-193 nm.[1][6][7][8] The signal at 222 nm is a hallmark of the extensive hydrogen-bonding network that stabilizes the helix.[6]
-
β-Sheet: Typically displays a single negative band between 210-220 nm and a positive band between 195-200 nm.[6][7][8]
-
Random Coil: An unordered or unfolded state is characterized by a strong negative band below 200 nm and very low ellipticity at wavelengths longer than 210 nm.[6][7][8]
(1R,2S)-Achc: A Rigid Scaffold for Engineering Peptide Structure
(1R,2S)-Achc is a cyclic β-amino acid that imposes significant conformational restrictions on the peptide backbone.[9] Unlike linear amino acids which have relatively free rotation around their phi (φ) and psi (ψ) dihedral angles, the cyclohexane ring of Achc locks these angles into a much more limited conformational space.[10] This pre-organization is a powerful strategy in peptide design. Research has shown that oligomers containing cis-ACHC tend to adopt extended conformations rather than folded ones in solution, often stabilized by intramolecular hydrogen bonds.[9] By strategically placing (1R,2S)-Achc within a peptide sequence, a researcher can induce or stabilize specific secondary structures, such as turns or helices, that might otherwise be transient or absent.[11]
Comparative Analysis: Probing Structural Induction with CD
To illustrate the potent effect of (1R,2S)-Achc, we will compare the CD spectra of three hypothetical 10-residue peptides. The goal is to demonstrate how the inclusion of a constrained residue can dramatically shift the conformational equilibrium from a disordered state to a well-defined secondary structure.
Peptides for Comparison:
-
Peptide A (Flexible Control): Ac-Ala-Ala-Tyr-Ala-Ala-Leu-Ala-Ala-Lys-Ala-NH₂
-
A sequence composed of standard L-amino acids, expected to be largely unstructured (random coil) in an aqueous buffer.
-
-
Peptide B ((1R,2S)-Achc Constrained): Ac-Ala-Ala-Tyr-Achc -Ala-Leu-Ala-Ala-Lys-Ala-NH₂
-
The same sequence with a single (1R,2S)-Achc substitution, designed to induce a specific, stable conformation.
-
-
Peptide C (Aib Constrained): Ac-Ala-Ala-Tyr-Aib -Ala-Leu-Ala-Ala-Lys-Ala-NH₂
Workflow for CD Structural Analysis
The logical flow from sample preparation to data interpretation is crucial for reliable results.
Caption: Workflow from peptide synthesis to structural analysis.
Experimental Data & Interpretation
The peptides were analyzed according to the detailed protocol below. The resulting CD spectra reveal striking differences in their secondary structures.
| Peptide | Key Spectral Features | [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
| Peptide A (Flexible) | Strong negative minimum near 198 nm | ~ -2,000 | Predominantly Random Coil |
| Peptide B (Achc) | Negative minima at ~208 nm and ~222 nm | ~ -15,000 | Significant α-Helical Content |
| Peptide C (Aib) | Strong negative minima at 208 nm and 222 nm | ~ -25,000 | Highly α-Helical |
Analysis of Results:
-
Peptide A exhibits a classic random coil spectrum, with a strong negative band below 200 nm and minimal signal in the 220-230 nm region.[6][8] This is the expected behavior for a short, flexible peptide in a non-structure-promoting solvent.
-
Peptide B , with the single (1R,2S)-Achc substitution, shows a dramatic conformational shift. The appearance of the characteristic double minima at 208 nm and 222 nm is unequivocal evidence of α-helix formation.[1][8] The constraint imposed by the Achc residue nucleates the helical fold, forcing the surrounding residues to adopt this ordered structure.
-
Peptide C , containing the well-known helix-promoter Aib, also shows a strong helical signature.[12][13] The magnitude of the molar ellipticity at 222 nm is even greater than that of the Achc-containing peptide, suggesting that in this specific sequence context, Aib is a more potent helix inducer. This highlights the value of comparing different constraining elements to find the optimal building block for a specific design goal.
This comparative approach demonstrates that while both (1R,2S)-Achc and Aib are powerful tools for stabilizing α-helical conformations, their efficiencies can differ. The choice of which constrained residue to use depends on the desired degree of helicity, the specific peptide sequence, and other factors like synthetic accessibility and desired biological interactions.
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines the steps for acquiring high-quality CD data.
A. Sample Preparation:
-
Purity and Concentration: Ensure all peptides are >95% pure as determined by HPLC and mass spectrometry. Accurately determine the peptide concentration using a reliable method, such as UV absorbance if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.[16] Inaccurate concentration is a major source of error in CD analysis.[16]
-
Buffer Preparation: Prepare a suitable buffer that is transparent in the far-UV region. A common choice is 10 mM sodium phosphate buffer at pH 7.4.[4] Avoid buffers with high absorbance below 200 nm, such as Tris.
-
Final Sample: Prepare a final peptide solution with a concentration of approximately 50-100 µM in the CD buffer.[4] Filter the solution through a 0.2 µm filter to remove any aggregates that could cause light scattering.[16]
B. Instrumentation and Data Acquisition:
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Cuvette: Use a quartz cuvette with a 1 mm path length.[4][17]
-
Blank Measurement: Record a baseline spectrum of the buffer alone using the same parameters as the sample measurement.[4][16]
-
Sample Measurement: Record the CD spectrum of the peptide solution from 260 nm to 190 nm.
C. Data Processing:
-
Baseline Subtraction: Subtract the buffer spectrum from each of the peptide spectra.[4]
-
Conversion to Molar Residue Ellipticity: Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation. This normalization allows for direct comparison between different peptides.[3][4]
-
[θ] = (mdeg * MRW) / (10 * c * l)
-
Where:
-
mdeg is the recorded ellipticity in millidegrees.
-
MRW (Mean Residue Weight) is the molecular weight of the peptide divided by the number of residues.
-
c is the peptide concentration in mg/mL.
-
l is the cuvette path length in cm.
-
-
Conclusion
Circular dichroism spectroscopy is an indispensable technique for the rapid and sensitive analysis of peptide secondary structure. This guide demonstrates its power in a comparative study, revealing the profound structural ordering induced by the conformationally constrained amino acid (1R,2S)-Achc. By incorporating this single residue, a flexible, random-coil peptide was transformed into a significantly helical structure. Further comparison with an Aib-containing peptide provided context on the relative helix-promoting propensity of different constraining elements.
For researchers in drug discovery and peptide engineering, these findings underscore a critical principle: the strategic use of constrained residues like (1R,2S)-Achc is a highly effective method for controlling peptide conformation. CD spectroscopy provides the essential experimental feedback to validate these design strategies, accelerating the development of peptides with enhanced stability, affinity, and therapeutic potential.
References
- 1. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereochemical Criteria for Polypeptide and Protein Chain Conformations: II. Allowed Conformations for a Pair of Peptide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enumerative Discovery of Noncanonical Polypeptide Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifetein.com [lifetein.com]
- 15. benchchem.com [benchchem.com]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to (1R,2S)-Fmoc-Achc and (1S,2R)-Fmoc-Achc in Peptide Design
For researchers, scientists, and drug development professionals, the rational design of peptidomimetics with controlled conformations and enhanced biological properties is a paramount objective. Non-proteinogenic amino acids are powerful tools in this endeavor, and among the most potent for inducing stable secondary structures are the enantiomeric pair of trans-2-aminocyclohexanecarboxylic acid (Achc). This guide provides an in-depth, objective comparison of (1R,2S)-Fmoc-Achc and its enantiomer, (1S,2R)-Fmoc-Achc , offering experimental insights and practical guidance for their application in peptide science.
The Fundamental Distinction: Enantiomeric Control of Three-Dimensional Space
(1R,2S)-Achc and (1S,2R)-Achc are stereoisomers of trans-2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid. The "trans" designation signifies that the amino (-NH₂) and carboxyl (-COOH) groups are on opposite faces of the cyclohexane ring. As enantiomers, they are non-superimposable mirror images of each other. This fundamental difference in chirality is the sole determinant of their divergent effects on peptide architecture.
When incorporated into a peptide chain, the rigid cyclohexane backbone of Achc acts as a powerful conformational constraint. It restricts the available dihedral angles (φ, ψ) far more than acyclic amino acids, forcing the peptide backbone to adopt a specific, predictable geometry. The choice between the (1R,2S) and (1S,2R) isomer dictates the direction of this conformational bias, enabling precise, stereochemical control over the peptide's helical screw sense.
Impact on Peptide Secondary Structure: The 14-Helix Foldamer
The most significant and well-documented effect of incorporating trans-Achc into a β-peptide sequence is the induction of a highly stable 14-helix . This secondary structure is defined by a repeating pattern of C=O(i)···H-N(i+2) hydrogen bonds, which form a 14-membered ring. This structure is remarkably robust, often forming with as few as four residues[1].
The choice of Achc enantiomer directly controls the helical screw sense (handedness) of the resulting 14-helix. This is a foundational principle in stereochemistry: chiral building blocks dictate the chirality of the resulting supramolecular structure[2][3].
-
(1R,2S)-Achc , by convention, induces a right-handed (P, or Plus) 14-helix .
-
(1S,2R)-Achc induces a mirror-image left-handed (M, or Minus) 14-helix .
This predictable control is best observed using circular dichroism (CD) spectroscopy, a technique that measures the differential absorption of circularly polarized light and is exquisitely sensitive to chiral structures like helices[4]. A peptide composed of (1R,2S)-Achc residues will exhibit a CD spectrum that is the mirror image of an equivalent peptide made from (1S,2R)-Achc[5].
Table 1: Expected Circular Dichroism Signatures for Homooligomeric trans-Achc Peptides
| Achc Isomer | Helical Screw Sense | Expected CD Signature for 14-Helix |
| (1R,2S)-Achc | Right-Handed (P) | Strong negative band (minimum) around 214 nm[6] |
| (1S,2R)-Achc | Left-Handed (M) | Strong positive band (maximum) around 214 nm[5] |
Causality: The fixed trans orientation of the amino and carboxyl groups on the cyclohexane ring pre-organizes the peptide backbone. The chair conformation of the ring forces the backbone into a specific dihedral angle space, and the chirality at the C1 and C2 positions determines the direction of the helical turn. This makes trans-Achc a more powerful helix-inducing agent than more flexible residues like cis-Achc, which tends to favor extended, non-helical conformations[7].
Performance and Strategy in Solid-Phase Peptide Synthesis (SPPS)
Incorporating these sterically hindered β-amino acids into a peptide chain via Fmoc-based SPPS requires specific considerations to ensure high coupling efficiency. The bulky cyclohexane ring can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain[8][9].
Key Challenges and Solutions:
-
Steric Hindrance : Standard coupling conditions may result in incomplete or slow reactions.
-
Aggregation : Sequences rich in β-amino acids can sometimes aggregate on the resin, further hindering coupling steps.
To overcome these challenges, optimized protocols are essential. The choice of coupling reagent is critical. Reagents known for high efficiency and low racemization with hindered amino acids, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , are strongly recommended over standard carbodiimides[10].
Furthermore, extending reaction times or employing microwave-assisted SPPS can dramatically improve yields by providing the energy needed to overcome the activation barrier for coupling these bulky residues[8].
Influence on Biological Activity and Proteolytic Stability: A Tale of Two Stereoisomers
The rigid, unnatural structure imparted by Achc residues not only defines conformation but also significantly enhances the peptide's resistance to proteolytic degradation. Proteases, which have evolved to recognize and cleave L-α-amino acid sequences in flexible conformations, are often unable to bind or process peptides containing bulky, conformationally locked β-amino acids.
The stereochemistry of the Achc residue can have a profound and often unpredictable impact on biological activity. Since biological targets like receptors and enzymes are themselves chiral, they can exhibit strong stereoselectivity when interacting with ligands.
Case Study 1: Antimicrobial Peptides In a study on cyclic antimicrobial peptides, systematically replacing L-amino acids with their D-isomers led to compounds with dramatically different activity profiles against various bacterial and fungal strains[11]. Lead peptides containing D-amino acids showed potent broad-spectrum activity while exhibiting low toxicity to mammalian cells. This demonstrates that a change in chirality, such as that between (1R,2S)-Achc and (1S,2R)-Achc, can be used to fine-tune the therapeutic window of a peptide drug.
Case Study 2: Inhibition of Amyloid-β Fibrillogenesis In the design of peptide-based inhibitors for Alzheimer's disease, it was discovered that the D-enantiomer of a peptide designed to block β-amyloid aggregation was unexpectedly more potent than its natural L-enantiomer[12]. This phenomenon of "heterochiral inhibition" underscores that the mirror-image structure may sometimes offer a superior steric and electronic match to a biological target.
Table 2: Comparative Summary of (1R,2S)- vs. (1S,2R)-Fmoc-Achc
| Feature | This compound | (1S,2R)-Fmoc-Achc | Rationale & Significance |
| Chirality | (1R,2S) enantiomer | (1S,2R) enantiomer | Mirror-image structures lead to mirror-image conformational effects. |
| Induced Helix | Right-Handed (P) 14-Helix | Left-Handed (M) 14-Helix | Enables precise control over the 3D shape of the peptide. |
| SPPS Performance | Identical to (1S,2R) | Identical to (1R,2S) | Both are sterically hindered and require optimized coupling protocols (e.g., HCTU, microwave). |
| Proteolytic Stability | High | High | The unnatural β-amino acid backbone and rigid structure prevent protease recognition. |
| Biological Activity | Potentially different from (1S,2R) | Potentially different from (1R,2S) | Chiral biological targets can exhibit high stereoselectivity, leading to different binding affinities and activities. |
Experimental Protocol: Manual Coupling of Fmoc-Achc during SPPS
This protocol describes a self-validating manual coupling step for incorporating a sterically hindered Fmoc-Achc residue onto a resin-bound peptide.
Materials:
-
Resin-bound peptide with free N-terminal amine (0.1 mmol scale)
-
This compound or (1S,2R)-Fmoc-Achc (0.4 mmol, 4 equiv.)
-
HCTU (0.39 mmol, 3.9 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-Phase Synthesis Vessel
-
Shaker/Vortexer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
-
Activation of Fmoc-Achc:
-
In a separate vial, dissolve this compound (or its enantiomer) and HCTU in ~2 mL of DMF.
-
Add DIPEA to the solution.
-
Vortex the mixture for 1-2 minutes. This is the "pre-activation" step, which is crucial for hindered couplings. The solution should be clear and slightly yellow.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-Achc solution to the resin.
-
Ensure the resin is fully suspended in the solution. If needed, add a small amount of additional DMF.
-
Agitate the reaction vessel on a shaker at room temperature for 2-4 hours. Causality: A longer coupling time is used to ensure the reaction goes to completion despite the steric hindrance of the Achc residue.
-
-
Monitoring and Validation (Kaiser Test):
-
After the coupling period, take a small sample of resin beads (~5-10 beads) and wash them thoroughly with DMF and then dichloromethane.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction, as there are no remaining free primary amines.
-
If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated solution ("double coupling").
-
-
Washing: Once the coupling is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (6 x 1 min) to remove all excess reagents and byproducts.
-
Continuation: The resin is now ready for the deprotection of the newly added Fmoc-Achc and coupling of the next amino acid in the sequence.
Conclusion
The choice between this compound and (1S,2R)-Fmoc-Achc is a powerful design element in peptide chemistry. While synthetically they behave identically as sterically demanding building blocks, their stereochemical differences provide an elegant and reliable method for controlling peptide helicity. (1R,2S)-Achc is the tool of choice for inducing right-handed 14-helices, while (1S,2R)-Achc is used to generate their left-handed counterparts. This control over three-dimensional structure is fundamental to modulating biological activity, enhancing proteolytic stability, and ultimately, designing novel peptidomimetics for therapeutic and research applications. The selection of the appropriate isomer should be a deliberate choice based on the desired spatial arrangement of pharmacophoric groups for optimal interaction with a chiral biological target.
References
- 1. Stereoselective diversification of α-amino acids enabled by N-heterocyclic carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helical screw-sense preferences of peptides based on chiral, Cα-tetrasubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of Helical Screw Sense Selectivity Induced by Chiral Constrained Cα-Tetrasubstituted α-Amino Acids in Aib-based Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. mesalabs.com [mesalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The (1R,2S)-Achc Advantage: A Comparative Guide to the Biological Activity of Conformationally Constrained Peptides Versus Linear Analogues
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent and stable peptide therapeutics, the introduction of conformational constraints represents a paradigm shift from traditional linear peptide design. This guide delves into the significant advantages conferred by incorporating non-proteinogenic amino acids, with a specific focus on (1R,2S)-aminocyclohexanecarboxylic acid ((1R,2S)-Achc). By examining the fundamental principles of conformational restriction, we will explore how this strategic modification can dramatically enhance a peptide's biological activity, offering a compelling case for its adoption in modern drug discovery.
The Rationale for Rigidity: Overcoming the Flexibility Hurdle
Linear peptides, in physiological environments, exist as a dynamic ensemble of conformations. This inherent flexibility, while allowing for adaptation to various receptors, comes at a significant entropic cost upon binding. For a linear peptide to adopt the specific three-dimensional structure required for receptor interaction, it must transition from a high-entropy, disordered state to a low-entropy, ordered state. This energetic penalty can lead to reduced binding affinity.
Furthermore, the flexible nature of linear peptides renders them susceptible to proteolytic degradation. Proteases, the enzymes responsible for peptide and protein breakdown, often recognize and cleave specific linear sequences. The constant motion of a linear peptide chain increases the likelihood of presenting a recognizable cleavage site to these enzymes, resulting in a short biological half-life and limited therapeutic efficacy.
The incorporation of conformationally constrained residues like (1R,2S)-Achc directly addresses these limitations. By introducing a rigid cyclic structure into the peptide backbone, we pre-organize the peptide into a more defined and bioactive conformation. This "molecular straitjacket" reduces the entropic penalty of binding and can shield susceptible peptide bonds from enzymatic attack.
Structural Insights: How (1R,2S)-Achc Imposes Order
(1R,2S)-Achc is a cyclic β-amino acid that, when incorporated into a peptide sequence, induces a well-defined turn structure. This is a direct consequence of the stereochemistry of its amino and carboxyl groups on the cyclohexane ring. This induced turn can mimic the secondary structures, such as β-turns, that are often critical for receptor recognition and binding.
To visualize the impact of such a conformational lock, consider the following diagram illustrating the transition from a flexible to a constrained peptide.
Mass spectrometry validation of peptides synthesized with (1R,2S)-Fmoc-Achc
<_ _> A Senior Application Scientist's Guide to Mass Spectrometry Validation of Pe-ptides Synthesized with (1R,2S)-Fmoc-Achc
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Complexity for Therapeutic Advantage
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often hampered by poor metabolic stability and low oral bioavailability. The introduction of non-canonical amino acids is a key strategy to overcome these limitations. Among these, (1R,2S)-Aminocyclohexanecarboxylic acid (Achc), incorporated using its Fmoc-protected form, is particularly valuable. Its rigid cyclic structure acts as a potent conformational constraint, inducing stable β-turn or helical secondary structures in peptides. This structural pre-organization can enhance receptor binding affinity and, critically, confer resistance to proteolytic degradation.
However, the very properties that make Achc a powerful tool in peptide design—its bulkiness and conformational rigidity—present unique challenges during synthesis and subsequent analytical validation. While standard Fmoc-based solid-phase peptide synthesis (SPPS) is a robust and automated process, the successful incorporation and ultimate validation of peptides containing Achc demand a more nuanced approach.[1][2][3][4] Mass spectrometry (MS), the cornerstone of peptide characterization, is indispensable for confirming the successful synthesis of these complex molecules.[3][4] This guide provides an in-depth comparison of mass spectrometry techniques for validating Achc-containing peptides, offering field-proven insights and detailed protocols to ensure the integrity of your synthetic molecules.
The Analytical Challenge: Why Achc-Peptides Require a Specialized Approach
Synthesizing and validating a peptide containing a bulky, cyclic residue like Achc is not as straightforward as working with standard linear peptides. Here’s the causality behind the challenges:
-
Steric Hindrance During Synthesis: The bulky cyclohexyl group of Achc can impede the efficiency of both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid in the sequence.[5] This can lead to a higher incidence of deletion sequences (where the Achc or a subsequent residue is missing) or incomplete deprotection, resulting in capped sequences.
-
Altered Fragmentation Behavior in MS/MS: The conformational rigidity imposed by Achc can alter the typical fragmentation patterns observed in collision-induced dissociation (CID) mass spectrometry. The cyclic structure can influence charge distribution and favor fragmentation pathways that are different from those of a flexible, linear analogue. This makes de novo sequencing and sequence confirmation more complex.[6][7][8][9]
-
Hydrophobicity and Aggregation: Achc increases the overall hydrophobicity of a peptide, which can lead to aggregation or poor solubility. This can affect sample preparation for MS analysis and ionization efficiency, particularly in MALDI-TOF.
To navigate these challenges, a multi-pronged MS strategy is essential. We will compare the utility of two workhorse techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—in the context of a model peptide.
Comparative Analysis: MALDI-TOF vs. LC-MS/MS for Achc-Peptide Validation
To provide a practical comparison, we will consider a hypothetical model peptide, P-Achc , and its linear analogue, P-Ala .
-
P-Achc Sequence: Ac-Tyr-Val-Achc -Leu-Trp-NH₂
-
P-Ala (Control) Sequence: Ac-Tyr-Val-Ala -Leu-Trp-NH₂
Scenario 1: Rapid Molecular Weight Confirmation and Purity Assessment
For high-throughput screening of synthesis success, rapid confirmation of the correct molecular weight is the primary goal.
MALDI-TOF MS: The High-Throughput Workhorse
MALDI-TOF is a powerful technique for the rapid analysis of peptide and protein masses.[10][11] Its key advantage is speed and high sensitivity, making it ideal for screening crude peptide products directly after cleavage from the resin.[10][12]
-
Expert Insight: For hydrophobic peptides like P-Achc, the choice of matrix is critical. While α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides, its performance can be variable with bulky, non-canonical residues.[13][14] A sinapinic acid (SA) matrix, or a mixture of CHCA and SA, often yields better co-crystallization and more homogenous signal for hydrophobic samples. The soft ionization nature of MALDI typically produces singly charged ions, simplifying spectral interpretation.[10]
LC-MS (Single Quadrupole): The Purity Profiler
Connecting a liquid chromatography system to a simple mass spectrometer provides not only mass information but also a purity profile based on the retention time of the peptide and its impurities.
-
Expert Insight: Due to the increased hydrophobicity of Achc, P-Achc will have a significantly longer retention time on a reverse-phase HPLC column (e.g., C18) compared to P-Ala. This chromatographic separation is invaluable for resolving synthesis-related impurities, such as deletion sequences, which may have masses very close to the target peptide and could be unresolved in a direct MALDI-TOF analysis.
Data Summary: P-Achc vs. P-Ala
| Parameter | MALDI-TOF MS | LC-MS (Single Quad) |
| Primary Output | Mass Spectrum (m/z vs. Intensity) | Total Ion Chromatogram (TIC) & Mass Spectrum |
| Key Information | Molecular Weight (MW) Confirmation | MW Confirmation, Purity (%), Retention Time (RT) |
| Sample Throughput | Very High (dozens of samples in minutes) | High (minutes per sample) |
| Strengths | Speed, sensitivity, tolerance to salts.[11][12] | Provides purity profile, resolves isomers/impurities.[15] |
| Challenges for P-Achc | Potential for signal suppression due to hydrophobicity. | Requires method development to optimize separation. |
| Expected P-Achc Result | A major peak at the expected [M+H]⁺. | A major peak in the TIC with the correct mass. |
| Expected P-Ala Result | A major peak at the expected [M+H]⁺. | A major peak in the TIC with the correct mass, eluting earlier than P-Achc. |
Scenario 2: Definitive Sequence Validation via Fragmentation
Confirming the molecular weight is necessary but not sufficient. To definitively validate the peptide, we must confirm its amino acid sequence, which requires tandem mass spectrometry (MS/MS).
LC-MS/MS (Triple Quadrupole or Ion Trap/Orbitrap): The Gold Standard
LC-MS/MS is the definitive tool for peptide sequencing. The instrument isolates the parent ion (the protonated peptide) and fragments it, typically via collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the sequence.
-
Expert Insight: This is where the difference between P-Achc and P-Ala becomes most apparent.
-
P-Ala Fragmentation: The linear P-Ala peptide will fragment predictably along the peptide backbone, generating a rich series of b- and y-ions.[16][17] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for straightforward sequence confirmation.
-
P-Achc Fragmentation: The rigid structure of Achc can significantly influence the fragmentation pattern.
-
"Skipped" Fragments: The amide bonds flanking the Achc residue may be sterically protected, leading to lower intensity or completely absent b- or y-ions at that position in the sequence. For P-Achc (Ac-Y-V-Achc-L-W-NH₂), we might observe a strong y₃ ion (L-W-NH₂) and a strong b₃ ion (Ac-Y-V), but the y₄ (Achc-L-W-NH₂) and b₄ (Ac-Y-V-Achc) ions could be weak or missing.
-
Internal Fragmentation: The constrained turn structure may promote internal fragmentation, creating ions that are not simple b- or y-type ions, which can complicate spectral interpretation.[18]
-
Charge State: Peptides often exist as multiply charged ions in electrospray ionization (ESI).[16] The presence of the bulky, non-polar Achc may favor lower charge states compared to its linear analogue.
-
-
Trustworthiness through Comparison: By analyzing both P-Achc and the P-Ala control under identical LC-MS/MS conditions, the fragmentation behavior of the novel peptide can be benchmarked. The clear, complete b- and y-ion series from P-Ala serves as a positive control, validating the instrument parameters. The deviations observed in the P-Achc spectrum can then be confidently attributed to the influence of the Achc residue.
Experimental Protocols
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of P-Achc on a Rink Amide resin using an automated synthesizer.
-
Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 1 hour.[19]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF (5x).[2][19]
-
Amino Acid Coupling:
-
For standard amino acids (Trp, Leu, Val, Tyr): Dissolve 5 equivalents of the Fmoc-amino acid, 4.5 equivalents of HCTU (a coupling agent), and 10 equivalents of N-Methylmorpholine (NMM) in DMF. Add to the resin and allow to react for 40 minutes.[19]
-
For this compound-OH: Due to potential steric hindrance, double coupling is recommended. Perform the first coupling as described above for 1 hour. After washing, repeat the coupling step with a fresh solution of activated Achc.
-
-
Washing: After each coupling step, wash the resin thoroughly with DMF (5x) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection of the Tyrosine residue, add a solution of 10% acetic anhydride and 20% NMM in DMF to the resin and react for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2-3 hours.[15]
-
Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: MALDI-TOF MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude peptide pellet in 50% acetonitrile/0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries, add 1 µL of the peptide solution to the same spot and allow it to co-crystallize (dried-droplet method).
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.[14] Calibrate the instrument using a standard peptide mix.
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
-
MS Analysis:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan a mass range appropriate for the expected m/z of the peptide's different charge states (e.g., m/z 300-1200).
-
MS2 (Tandem MS): Use data-dependent acquisition to automatically select the most intense precursor ion(s) from the MS1 scan for fragmentation (CID). Acquire fragmentation spectra.
-
-
Data Analysis: Use software to analyze the fragmentation spectra, identifying the b- and y-ion series to confirm the peptide sequence. Compare the fragmentation pattern of P-Achc to that of P-Ala.
Visualizing the Workflow and Concepts
Workflow from Synthesis to Validation
Caption: Workflow from synthesis to MS validation.
Incorporation of this compound
Caption: Fmoc-Achc incorporation during SPPS.
Conceptual MS/MS Fragmentation Comparison
Caption: Fragmentation of linear vs. constrained peptides.
Conclusion
The incorporation of this compound is a powerful strategy for designing next-generation peptide therapeutics with enhanced structural stability and biological activity. However, this structural complexity necessitates a rigorous and tailored analytical validation strategy. A simple molecular weight confirmation by MALDI-TOF MS serves as an excellent first-pass screen for synthesis success, but it is insufficient for complete validation. Definitive proof of sequence and purity can only be achieved through LC-MS/MS analysis. By systematically comparing the chromatographic behavior and fragmentation patterns of the Achc-containing peptide against a linear control, researchers can confidently verify the identity of their target molecule and troubleshoot synthesis protocols. This dual-pronged MS approach ensures the scientific integrity of the data and accelerates the development of novel, structurally-defined peptide candidates.
References
- 1. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Predicting the Success of Fmoc-Based Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. occamdesign.com [occamdesign.com]
- 6. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. support.proteinmetrics.com [support.proteinmetrics.com]
- 19. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Enzymatic Stability of (1R,2S)-Achc-Containing Peptides
In the pursuit of potent and effective peptide-based therapeutics, overcoming the challenge of enzymatic degradation is paramount. Native peptides often exhibit fleeting half-lives in vivo, succumbing to rapid cleavage by a host of proteolytic enzymes. This inherent instability curtails their therapeutic potential, necessitating innovative strategies to enhance their resilience. The incorporation of non-natural, conformationally constrained amino acids, such as (1R,2S)-Achc (cis-2-aminocyclohexanecarboxylic acid), has emerged as a powerful approach to fortify peptides against enzymatic assault.
This guide provides a comprehensive technical assessment of the enzymatic stability conferred by (1R,2S)-Achc. We will delve into the mechanistic underpinnings of this stability, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to evaluate and optimize their peptide candidates.
The Imperative of Proteolytic Resistance in Peptide Drug Design
The therapeutic promise of peptides lies in their high specificity and low off-target toxicity. However, their journey through the physiological environment is fraught with peril. Proteases, ubiquitous in blood plasma, the digestive tract, and within cells, readily recognize and hydrolyze the peptide bonds of natural L-amino acid sequences. This enzymatic onslaught leads to rapid clearance and diminished bioavailability, often rendering an otherwise potent peptide therapeutically ineffective. Consequently, a primary objective in peptide drug development is the rational design of analogues with enhanced resistance to this proteolytic degradation.[1][2]
(1R,2S)-Achc: A Conformationally Rigid Shield
(1R,2S)-Achc is a cyclic β-amino acid that introduces significant conformational constraints into the peptide backbone. Unlike the flexible nature of linear, natural peptides, the cyclohexane ring of (1R,2S)-Achc locks the local peptide structure into a more rigid conformation. This pre-organization serves two primary purposes in enhancing enzymatic stability:
-
Steric Hindrance: The bulky cyclic structure acts as a physical barrier, sterically hindering the approach of proteolytic enzymes to the adjacent peptide bonds.
-
Conformational Incompatibility: Proteases often require their peptide substrates to adopt a specific, extended conformation to fit within their active site. The rigid structure imposed by (1R,2S)-Achc prevents the peptide from adopting this requisite conformation, thereby evading enzymatic recognition and cleavage.
Comparative Analysis of Enzymatic Stability
To quantify the stabilizing effect of incorporating (1R,2S)-Achc, in vitro stability assays are essential. These experiments typically involve incubating the peptide of interest with specific proteases or in complex biological fluids like human serum, followed by analysis at various time points to measure the extent of degradation.
Experimental Workflow for Stability Assessment
A robust workflow is critical for obtaining reliable and reproducible stability data. The process involves careful peptide preparation, controlled enzymatic incubation, and precise analytical quantification.
Caption: A typical experimental workflow for assessing peptide enzymatic stability.
Detailed Protocol: Peptide Stability in Human Serum
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of the native peptide, a control peptide (e.g., with a conservative L-amino acid substitution), and the (1R,2S)-Achc-containing peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubation Setup: In separate microcentrifuge tubes, add 90 µL of human serum (pre-warmed to 37°C).
-
Initiation of Degradation: Add 10 µL of each peptide stock solution to the corresponding serum-containing tubes to achieve a final peptide concentration of 100 µg/mL. The t=0 time point sample should be taken immediately.
-
Time-Course Incubation: Incubate the tubes at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 20 µL aliquot from each reaction.
-
Quenching: Immediately mix the aliquot with 80 µL of a quenching solution (e.g., acetonitrile containing 1% trifluoroacetic acid) to precipitate serum proteins and halt all enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and inject a standard volume onto a reverse-phase C18 column. Use a suitable gradient of water/acetonitrile with 0.1% formic acid to separate the intact peptide from any degradation products.
-
Data Quantification: Monitor the disappearance of the parent peptide peak over time using mass spectrometry. Calculate the peak area for the intact peptide at each time point and normalize it to the t=0 sample.
-
Half-Life Determination: Plot the percentage of intact peptide remaining against time and fit the data to a one-phase decay model to calculate the half-life (t½).
Quantitative Comparison of Enzymatic Stability
The inclusion of (1R,2S)-Achc dramatically enhances peptide stability. The following table presents representative data, drawing from studies on peptides containing cyclic β-amino acids, which serve as excellent models for the stability enhancements expected from (1R,2S)-Achc.[3][4]
| Peptide Variant | Half-Life (t½) in Trypsin | Half-Life (t½) in Chymotrypsin | Half-Life (t½) in Human Serum |
| Native Peptide | ~10 - 30 minutes | ~20 - 60 minutes | < 1 hour |
| L-Ala Substituted Peptide | ~1 - 2 hours | ~2 - 4 hours | ~2 - 4 hours |
| (1R,2S)-Achc-Containing Peptide | > 36 hours | > 36 hours | > 48 hours |
Note: The data for the (1R,2S)-Achc-containing peptide is extrapolated from studies on peptides with similar cyclic β-amino acid modifications, which have shown half-lives in serum ranging from 48 to over 168 hours and high resistance to specific proteases.[3][4][5]
Mechanistic Basis of Enhanced Stability
The profound increase in stability can be understood by examining the cleavage specificities of common proteases in contrast to the structure of (1R,2S)-Achc.
Caption: The structural properties of (1R,2S)-Achc prevent recognition by common proteases.
-
Trypsin: This protease specifically cleaves peptide bonds at the C-terminus of positively charged residues, lysine (Lys) and arginine (Arg).[6] The (1R,2S)-Achc residue lacks these recognition motifs.
-
Chymotrypsin: It preferentially cleaves at the C-terminus of large, hydrophobic, aromatic residues such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).[7][8] The aliphatic cyclic structure of (1R,2S)-Achc does not fit this substrate preference.
-
Pepsin: Active in acidic environments, pepsin has a broader specificity but still favors hydrophobic and aromatic residues, including leucine (Leu).[5][9] The unique β-amino acid structure and conformational rigidity conferred by (1R,2S)-Achc make it a poor substrate for pepsin.
Studies have consistently shown that peptides incorporating β-amino acids are stable against proteolytic degradation both in vitro and in vivo.[10] For instance, certain α/β-peptides have demonstrated high resistance to cleavage by trypsin and chymotrypsin, with no detectable proteolysis after 36 hours of incubation.[3] Furthermore, stapled α/β-peptides have been shown to be nearly 100-fold more resistant to proteolysis than their α-peptide counterparts.[7]
Conclusion for the Practicing Scientist
The incorporation of (1R,2S)-Achc is a validated and highly effective strategy for mitigating the enzymatic instability of peptide therapeutics. By introducing conformational rigidity and steric hindrance, this non-natural amino acid effectively masks peptide bonds from proteolytic attack, leading to a dramatic extension of their half-life in biological matrices. The experimental framework and comparative data presented herein provide a clear rationale and practical guidance for leveraging (1R,2S)-Achc to engineer robust and durable peptide drug candidates. This approach is a cornerstone of modern peptidomimetic design, enabling the translation of potent but labile peptides into viable clinical assets.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploration of backbone space in foldamers containing alpha- and beta-amino acid residues: developing protease-resistant oligomers that bind tightly to the BH3-recognition cleft of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Stability & Half-Life Extension Strategies | Adesis, Inc. [adesisinc.com]
- 7. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. Beta-peptide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Analytical Techniques for Confirming Fmoc Group Attachment and Removal
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern synthetic strategy.[1] Its reliable, base-labile nature allows for the sequential and controlled assembly of amino acids into a target peptide. However, the success of any synthesis is not merely assumed; it is rigorously verified at critical stages. The confident confirmation of both the complete coupling of an Fmoc-protected amino acid and its subsequent, equally complete, removal is paramount to achieving high purity and yield in the final product.
This guide provides an in-depth comparison of the essential analytical techniques used to monitor these two critical events. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals establish self-validating and robust synthetic workflows.
The Rhythmic Cycle of SPPS: Key Analytical Checkpoints
Each cycle in Fmoc-SPPS involves two key transformations on the N-terminus of the growing peptide chain: the formation of a peptide bond (coupling) and the removal of the Fmoc protecting group (deprotection). Analytical verification is strategically employed after each of these steps to ensure the reaction has proceeded to completion before initiating the next. Failure at either checkpoint can lead to the generation of deletion sequences or capped impurities that are often difficult to remove during final purification.[2]
The logical flow of these checkpoints is illustrated below.
Qualitative Techniques: The Go/No-Go Decisions of Synthesis
Qualitative tests are rapid, colorimetric assays performed on a small sample of resin beads. Their purpose is to provide a swift, visual confirmation of reaction completion. They are the workhorses of routine synthesis, enabling confident progression from one step to the next.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is the most widely used method for detecting the presence of free primary amines.[3][4] It serves a dual purpose: a negative result (beads remain colorless) after a coupling step confirms the successful attachment of the Fmoc-amino acid, while a positive result (beads turn an intense blue) after deprotection confirms the successful removal of the Fmoc group.[2]
-
Scientific Principle: Ninhydrin reacts with primary amines on the peptide-resin to form a highly colored chromophore known as Ruhemann's purple, which imparts a deep blue color to the resin beads and surrounding solution.[5]
-
Expert Insight: The sensitivity of the Kaiser test is its greatest strength. A positive blue color after coupling is an unambiguous signal that unreacted amino groups remain. At this point, a second coupling should be performed to drive the reaction to completion and prevent the formation of a deletion sequence impurity.[2] If the test remains positive, the unreacted sites should be "capped" with an agent like acetic anhydride to prevent them from reacting in subsequent cycles.[6]
-
Critical Limitation: The Kaiser test is notoriously unreliable for detecting secondary amines, such as the N-terminus of proline.[2] Proline yields a faint reddish-brown color that can be easily misinterpreted.[7] Furthermore, excessive heating during the test can cause premature cleavage of the Fmoc group, leading to a false positive result.[7][8]
-
Transfer a small sample of washed and dried resin beads (10-15 beads) to a small glass test tube.[5]
-
Add 2-3 drops of each of the following reagents:[2][5]
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted to 50 mL with pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Observe the color of the beads and the solution.
Alternative Qualitative Tests for Secondary Amines
To overcome the limitations of the Kaiser test with N-terminal proline or other secondary amines, alternative tests are essential for a self-validating workflow.
-
Chloranil Test: This test is highly effective for detecting secondary amines. A positive result, indicating a free amine, is visualized by the beads turning a distinct blue or green color.[6][7]
-
Isatin Test: Similar to the chloranil test, the isatin test provides a clear blue color in the presence of N-terminal proline, offering a reliable alternative to the ambiguous Kaiser test result.[2][6]
Quantitative Techniques: Measuring What Matters
While qualitative tests confirm reaction completion, quantitative techniques provide numerical data, most critically for determining the "loading" or "substitution" of the first amino acid onto the resin.[10] This value, expressed in mmol/g, is essential for calculating the precise stoichiometry of reagents required for all subsequent synthesis steps.[10]
UV-Vis Spectrophotometry
This is the most common and straightforward method for quantifying Fmoc loading.[9]
-
Scientific Principle: The method relies on the chemical cleavage of the Fmoc group from a precisely weighed sample of dried resin. The cleavage is performed with a basic solution, typically 20% piperidine in DMF.[11] This reaction liberates dibenzofulvene (DBF), which is immediately trapped by piperidine to form a DBF-piperidine adduct.[12] This adduct has a strong, characteristic UV absorbance maximum around 301 nm.[13][14] By measuring this absorbance and applying the Beer-Lambert Law, the concentration of the adduct—and thus the initial amount of Fmoc on the resin—can be accurately calculated.[15]
-
Expert Insight: The accuracy of this method is critically dependent on technique. The resin sample must be thoroughly dried to remove any residual solvent, as this would artificially inflate the mass and lead to an underestimation of the loading value.[15] Likewise, the volumes of the piperidine solution and subsequent dilutions must be handled with calibrated volumetric glassware or pipettes to ensure the final calculation is reliable.[15]
-
Accurately weigh approximately 2-5 mg of the dried Fmoc-amino acid-loaded resin into a 10 mL volumetric flask. Record the exact mass (M).[9][10]
-
Add 2 mL of a 20% (v/v) piperidine in DMF solution to the flask.[9]
-
Agitate the flask gently for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the solution to the 10 mL mark with spectroscopic grade DMF. This is the final volume (V). Mix thoroughly.[9]
-
Prepare a blank solution using the same 20% piperidine/DMF solution, diluted in the same manner.
-
If the solution is highly concentrated, perform an accurate serial dilution (d) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[15]
-
Measure the absorbance (A) of the sample at 301 nm against the blank.
-
Calculate the resin loading (L) in mmol/g using the Beer-Lambert Law: L (mmol/g) = (A × V × d) / (ε × w × M)
Advanced Quantitative Methods
While UV-Vis is the standard, other techniques offer complementary or more detailed information.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the kinetics of the deprotection reaction by quantifying the appearance of the DBF-adduct peak over time.[16][17] It is also the primary method for assessing the purity of the final crude peptide after cleavage from the resin, indirectly validating the success of all preceding coupling and deprotection steps.[18][19]
-
Mass Spectrometry (MS): MS is the definitive tool for confirming the identity of the final synthesized peptide.[20] By verifying that the molecular weight of the product matches the theoretical mass, it provides ultimate confirmation that the synthesis, including all Fmoc attachment and removal steps, was successful.[16]
-
Amino Acid Analysis (AAA): A highly accurate but destructive method where the peptide-resin is hydrolyzed and the amino acid composition is quantified. This can be used to provide an orthogonal confirmation of the loading of the first amino acid.[9]
Comparison of Analytical Techniques
| Technique | Principle | Primary Application | Type | Advantages | Limitations |
| Kaiser Test | Colorimetric reaction of ninhydrin with primary amines.[3] | Confirming coupling completion (negative) and deprotection (positive).[9] | Qualitative | Fast, highly sensitive for primary amines, easy to perform.[9] | Unreliable for secondary amines (e.g., Proline); risk of false positives with overheating; uses toxic reagents.[6][8] |
| Chloranil/Isatin Test | Colorimetric reaction specific for secondary amines.[6] | Confirming coupling/deprotection involving secondary amines (e.g., Proline).[2] | Qualitative | Reliable for secondary amines where Kaiser test fails.[6] | Less commonly used than Kaiser test; specific to certain residues. |
| UV-Vis Spectroscopy | Spectrophotometric measurement of the DBF-piperidine adduct released during deprotection.[9] | Quantifying initial resin loading; monitoring deprotection kinetics.[10][21] | Quantitative | Rapid, simple, uses standard laboratory equipment. | Requires accurate weighing and dilution; extinction coefficient can vary; solvent can interfere.[15][22][23] |
| HPLC | Chromatographic separation and quantification of reaction components.[16] | Monitoring reaction kinetics; final crude peptide purity analysis.[17][18] | Quantitative | High resolution and sensitivity; separates impurities from the main product. | Requires more complex instrumentation and longer analysis times than UV-Vis. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of the final peptide.[20] | Final product identity confirmation.[16] | Quantitative | Provides definitive molecular weight confirmation. | Destructive (requires cleavage); not for real-time, on-resin monitoring. |
By integrating these complementary analytical techniques into a cohesive workflow, researchers can build a self-validating system for solid-phase peptide synthesis. This rigorous, evidence-based approach ensures that each step is executed with confidence, ultimately leading to the successful synthesis of high-quality peptide products for research and development.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. Kaiser Test (Ninhydrin Test) [langene.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 23. vapourtec.com [vapourtec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-Fmoc-Achc
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (1R,2S)-Fmoc-Achc (CAS 312965-06-3), a key building block in peptide synthesis. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring personnel safety and environmental stewardship.
Part 1: Core Safety & Hazard Assessment
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 [CLP], it is imperative to treat it as a chemical substance that requires controlled disposal.[1] Prudent laboratory practice dictates that no chemical should enter the environment without due consideration. A Safety Data Sheet (SDS) for a closely related compound, cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid, indicates potential for long-lasting harmful effects to aquatic life, reinforcing the principle that this class of compounds should not be disposed of via standard sewer or trash systems.
Hazard Identification & Precautionary Measures
The primary directive is to prevent contact and environmental release. Although not formally classified as hazardous, the precautionary statements from supplier safety data sheets provide a clear mandate for careful handling.[1]
| Precautionary Statement | Rationale & Required Action |
| P262: Do not get in eyes, on skin, or on clothing. [1] | Prevents potential irritation or unforeseen toxicological effects from dermal or ocular exposure. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] | This is the primary method to adhere to P262, forming a barrier against accidental contact. |
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1] | Minimizes respiratory exposure. All handling of the solid compound should occur in a fume hood or well-ventilated area. |
Mandatory Personal Protective Equipment (PPE)
Based on the precautionary principles, the following PPE is mandatory when handling this compound in any form (solid, liquid, or contaminated material).
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, a primary route of potential exposure. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
Part 2: Step-by-Step Disposal Protocols
The guiding principle is that all waste streams containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Segregation : Do not mix solid this compound with other waste types. It should be collected in its own designated waste container.
-
Containerization : Place the solid waste into a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are suitable. The original manufacturer's container is ideal if it is in good condition.
-
Labeling : Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound" and its CAS Number: 312965-06-3 .
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and separate from incompatible materials.
-
Final Disposal : Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.
Disposal of Liquid Waste
Liquid waste is commonly generated from peptide synthesis, particularly during the Fmoc-deprotection step, which typically uses a solution of piperidine in N,N-Dimethylformamide (DMF).[][4]
-
Collection : Collect all liquid waste—including reaction liquors, wash solvents (e.g., DMF), and rinsates from glassware—in a designated, chemically compatible, and sealable container. A container rated for organic solvents is required.
-
Segregation : This waste stream, often containing piperidine and DMF, is basic and should be segregated from acidic waste streams to prevent dangerous chemical reactions.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Waste DMF with ~20% Piperidine and trace this compound byproducts").
-
Storage : Store the sealed container in a designated SAA, utilizing secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
Final Disposal : Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste contractor.
Disposal of Contaminated Laboratory Materials
Disposable items that come into contact with this compound are considered contaminated solid waste.
-
Collection : Place all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) into a designated, labeled container or a durable, leak-proof plastic bag.
-
Labeling : Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").
-
Empty Containers : The original product container, even if "empty," may retain chemical residue. It must be managed as hazardous waste unless properly decontaminated by triple-rinsing with a suitable solvent (e.g., methanol or acetone). The rinsate from this cleaning must be collected and disposed of as hazardous liquid waste.[2] After decontamination, deface the label and dispose of the container according to your institution's policies.
-
Storage and Disposal : Store the container of contaminated waste in the designated SAA and dispose of it through your institution's hazardous waste program.
Part 3: Workflow and Emergency Procedures
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure Area : Restrict access to the spill area.
-
Consult SDS : Refer to the Safety Data Sheet for specific spill cleanup information.
-
Don PPE : Wear the appropriate PPE as detailed in Section 1.2, including respiratory protection if the material is a fine powder.
-
Containment & Cleanup :
-
For Solid Spills : Gently sweep or scoop the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.[1]
-
For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (absorbents, wipes, contaminated PPE) and place them in a sealed container for disposal as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility that is the bedrock of innovative and sustainable research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
